2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS 704884-80-0): Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary In the landscape of modern drug discovery, fluorinated aromatics serve as privileged scaffolds due to their unique steric and electronic properties. 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS 704...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, fluorinated aromatics serve as privileged scaffolds due to their unique steric and electronic properties. 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS 704884-80-0) represents a highly specialized building block that merges the metabolic stability of a polyfluorinated ring with the solubilizing and target-binding capabilities of a basic Mannich side chain[1].
This whitepaper provides a comprehensive technical analysis of this compound. Rather than a generic overview, we will dissect the causality behind its physicochemical behavior, the mechanistic rationale for its regioselective synthesis, and its utility in advanced medicinal chemistry. Every protocol provided herein is designed as a self-validating system to ensure absolute reproducibility in your laboratory.
Physicochemical Profiling & Structural Rationale
The structural architecture of CAS 704884-80-0—a phenol ring heavily substituted with electron-withdrawing fluorine atoms adjacent to a basic dimethylaminomethyl group—creates a highly dynamic molecule[1][2].
The Causality of Polyfluorination
The introduction of the 3,4,5-trifluoro motif is not merely for steric bulk; it fundamentally alters the electronic landscape of the molecule. Fluorine's strong inductive electron-withdrawing effect significantly lowers the
of the phenolic hydroxyl group. While a standard phenol exhibits a of ~10, the trifluorinated analog drops to approximately 6.5–7.0.
Simultaneously, the dimethylamine moiety retains a basic
of ~8.5. This differential dictates that at physiological pH (7.4), the molecule exists predominantly as a zwitterion . This zwitterionic character is critical for medicinal chemists designing kinase inhibitors, as it allows the molecule to act simultaneously as a strong hydrogen-bond donor (via the phenoxide/phenol equilibrium) and a salt-bridge acceptor (via the protonated amine) within the ATP-binding pocket of target kinases[3]. Furthermore, the fluorine atoms effectively block Cytochrome P450-mediated oxidative metabolism at the 3, 4, and 5 positions, drastically increasing the compound's metabolic half-life.
The integration of a Mannich base into a fluorinated phenol scaffold is a deliberate strategy in rational drug design[3]. The diagram below illustrates the structure-activity relationship (SAR) causality that makes this compound a valuable intermediate.
Figure 1: Structure-activity relationship (SAR) rationale for the trifluorinated Mannich base.
Process Chemistry: Regioselective Mannich Synthesis
Synthesizing CAS 704884-80-0 requires overcoming significant electronic deactivation. The classical Mannich reaction utilizes aqueous formaldehyde and a secondary amine[5]. However, because the 3,4,5-trifluoro motif withdraws electron density from the aromatic ring, the nucleophilicity of the ortho-position (C2) is severely compromised.
The Causality of Reagent Selection:
Attempting this synthesis under standard aqueous conditions will result in sluggish kinetics, incomplete conversion, and the formation of undesirable polymeric byproducts. To force the electrophilic aromatic substitution, we must utilize Eschenmoser's salt (
-dimethylmethyleneammonium chloride/iodide). This pre-formed, highly electrophilic iminium species bypasses the need for in situ iminium formation and drives the reaction forward in anhydrous, aprotic solvents (such as acetonitrile)[5].
To ensure absolute reproducibility, the following protocol is engineered as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.
Objective: Synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Scale: 10 mmol
Step 1: Initiation & Activation
Flame-dry a 100 mL round-bottom flask under a continuous flow of anhydrous nitrogen.
Dissolve 3,4,5-trifluorophenol (1.48 g, 10.0 mmol) in 25 mL of anhydrous acetonitrile.
Cool the solution to 0 °C using an ice-water bath.
Add
-dimethylmethyleneammonium chloride (Eschenmoser's salt, 1.12 g, 12.0 mmol) portion-wise over 10 minutes to prevent localized exotherms.
Add a catalytic amount of triethylamine (0.14 mL, 1.0 mmol) to facilitate rearomatization.
Step 2: Thermal Conversion
Remove the ice bath and affix a reflux condenser.
Heat the reaction mixture to 65 °C for 6 hours under nitrogen.
Validation Checkpoint 1 (In-Process Control): At
hours, withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade methanol, and analyze via LC-MS. Proceed to Step 3 ONLY IF the extracted ion chromatogram (EIC) demonstrates >95% consumption of the starting material and the appearance of the target mass ( 206.08 ). If conversion is <95%, add an additional 0.2 eq of Eschenmoser's salt and heat for 2 more hours.
Step 3: Isoelectric Workup (Critical Phase)
Causality Note: Because the product is a zwitterion, standard acid/base extraction will fail. The molecule must be isolated at its isoelectric point.
Concentrate the reaction mixture in vacuo to remove acetonitrile.
Redissolve the crude residue in 30 mL of deionized water.
Slowly add saturated aqueous
dropwise while stirring vigorously.
Validation Checkpoint 2 (pH Calibration): Monitor the aqueous phase with a calibrated pH meter. Extraction is validated ONLY IF the pH is stabilized precisely between 7.4 and 7.6. If the pH is too low or too high, the compound will ionize and remain trapped in the aqueous layer, causing catastrophic yield loss.
Extract the neutralized aqueous layer with ethyl acetate (
mL).
Step 4: Isolation & Structural Validation
Combine the organic layers, wash with brine (20 mL), dry over anhydrous
, filter, and concentrate in vacuo to yield the product as a viscous oil or crystalline solid.
Validation Checkpoint 3 (Spectroscopic Confirmation): Analyze the purified product via
-NMR (400 MHz, ). The protocol is deemed successful if the spectrum exhibits:
A singlet integrating to 6H at ~2.3 ppm (representing the
protons).
A singlet integrating to 2H at ~3.7 ppm (representing the benzylic
protons).
A single aromatic multiplet integrating to 1H at ~6.6 ppm (representing the isolated C6 proton), confirming complete regioselectivity at the C2 position.
References
Title: The pKa values of three fluorinated phenols... | Source: RSC Advances (The Royal Society of Chemistry) | URL: [Link]
Title: Mannich bases in medicinal chemistry and drug design | Source: European Journal of Medicinal Chemistry (via NIH PMC) | URL: [Link]
An In-Depth Technical Guide to 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Dimethylaminomethyl-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. We will delve into its fundamental properties, a detailed synthesis methodology based on established organic reactions, and an exploration of its potential significance in research and development.
Core Physicochemical Properties
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is a substituted phenol containing both a dimethylaminomethyl group and three fluorine atoms on the aromatic ring. These functional groups are expected to impart unique chemical and biological properties to the molecule. A summary of its key identifiers and computed properties is presented below.
Synthesis via the Mannich Reaction: A Mechanistic and Practical Overview
The synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is achieved through the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic compounds.[2][3][4] In this case, the electron-rich 3,4,5-trifluorophenol acts as the nucleophile. The reaction proceeds in two primary stages: the formation of an electrophilic iminium ion, followed by an electrophilic aromatic substitution onto the phenol ring.[2][5]
Reaction Mechanism
Formation of the Eschenmoser Salt Precursor (Iminium Ion): The reaction is initiated by the condensation of a secondary amine, dimethylamine, with formaldehyde. This process is typically acid-catalyzed and results in the formation of a highly reactive electrophilic species known as the N,N-dimethylmethyleneiminium ion.[2][4][5]
Electrophilic Aromatic Substitution: The 3,4,5-trifluorophenol, activated by the hydroxyl group, then acts as a nucleophile, attacking the carbon of the iminium ion. The ortho-position to the hydroxyl group is the most likely site of attack due to electronic activation and steric accessibility, leading to the formation of the desired 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol product.
Caption: The Mannich reaction pathway for the synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol.
Suggested Experimental Protocol
The following is a generalized, step-by-step methodology for the synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol, based on standard Mannich reaction procedures for phenols.
Materials:
3,4,5-Trifluorophenol
Dimethylamine (aqueous solution, e.g., 40%)
Formaldehyde (aqueous solution, e.g., 37%) or Paraformaldehyde
Ethanol or another suitable solvent
Hydrochloric acid (for pH adjustment)
Sodium hydroxide (for pH adjustment)
Diethyl ether or other suitable extraction solvent
Anhydrous magnesium sulfate or sodium sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Separatory funnel
Rotary evaporator
Procedure:
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 3,4,5-trifluorophenol in a suitable solvent such as ethanol.
Amine and Aldehyde Addition: Cool the solution in an ice bath. To the stirred solution, slowly add an equimolar amount of aqueous dimethylamine, followed by the slow, dropwise addition of an equimolar amount of aqueous formaldehyde.
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of approximately 2 to protonate the product and any unreacted dimethylamine, rendering them water-soluble.
Extraction (1): Wash the acidic aqueous solution with diethyl ether to remove any unreacted phenol and non-basic impurities. Discard the ether layer.
Basification and Extraction (2): Basify the aqueous layer with sodium hydroxide to a pH of approximately 9-10 to deprotonate the aminophenol product, making it soluble in organic solvents. Extract the product into diethyl ether.
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol as a pure compound.
Significance and Potential Applications in Drug Development and Materials Science
The molecular architecture of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol suggests its potential utility in several areas of chemical research, particularly in medicinal chemistry and polymer science.
The Role of the Dimethylaminomethyl Group
The dimethylamine (DMA) moiety is a prevalent pharmacophore in a wide array of FDA-approved drugs, contributing to a diverse range of pharmacological activities including antimicrobial, antihistaminic, anticancer, and analgesic properties.[6] Its presence can enhance the solubility and bioavailability of a molecule and provide a site for salt formation, which is often advantageous in drug formulation. The tertiary amine can also participate in crucial binding interactions with biological targets.
The Influence of the Trifluoromethyl Group
The incorporation of trifluoromethyl (CF₃) groups is a well-established strategy in drug design to enhance the metabolic stability and binding affinity of therapeutic compounds.[7] The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug.[7] Furthermore, the electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups and influence the overall electronic properties of the molecule.[7]
Potential Research Directions
Medicinal Chemistry Scaffold: Given the favorable properties imparted by the dimethylaminomethyl and trifluoromethyl groups, this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of diseases.
Catalysis: Structurally related aminophenols, such as 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), are widely used as catalysts and accelerators for epoxy resin curing in the polymer industry.[8][9] The specific electronic and steric properties of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol may offer unique catalytic activities in polymerization and other organic transformations.
Antimicrobial and Bactericidal Agents: Aminomethylated phenols have shown promise for their antimicrobial and bactericidal activities.[10] The trifluorinated analog could exhibit enhanced or novel activities in this area.
Conclusion
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is a compound of significant interest due to its unique combination of functional groups. With a molecular weight of 205.18 g/mol , its synthesis is accessible through the robust Mannich reaction. The strategic incorporation of both a dimethylaminomethyl moiety and trifluoro-substituents positions this molecule as a promising candidate for further investigation in the fields of drug development, materials science, and catalysis.
References
The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem.
Comprehensive Spectral Characterization of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Executive Summary The compound 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0) is a highly functionalized aromatic system frequently utilized as a specialized building block in medicinal chemistry and agr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0) is a highly functionalized aromatic system frequently utilized as a specialized building block in medicinal chemistry and agrochemical development. Characterized by a phenol core, an ortho-dimethylaminomethyl moiety, and three contiguous fluorine atoms, its spectral profile is remarkably complex. This whitepaper provides an authoritative, in-depth guide to the spectral acquisition, data interpretation, and structural validation of this molecule. By establishing self-validating analytical workflows, we ensure that researchers can confidently differentiate this compound from structurally similar isomers or synthetic impurities.
Mechanistic Causality in Spectral Design
To achieve high-fidelity spectral data, experimental parameters cannot be chosen arbitrarily; they must be dictated by the molecule’s intrinsic physicochemical properties.
Solvent Selection and Intramolecular Interactions
The choice of deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy profoundly impacts the observed chemical shifts. For this compound, CDCl₃ is strictly preferred over hydrogen-bond-accepting solvents like DMSO-d₆. The proximity of the phenolic hydroxyl group (-OH) to the basic nitrogen of the dimethylaminomethyl group (-CH₂N(CH₃)₂) facilitates a strong, pseudo-six-membered intramolecular hydrogen bond. CDCl₃, being a non-competing solvent, preserves this interaction. Consequently, the -OH proton experiences severe anisotropic deshielding, shifting its resonance significantly downfield (typically to ~10.0–10.5 ppm). Disrupting this bond with DMSO-d₆ would result in an unpredictable upfield shift, complicating structural verification.
Scalar Coupling Dynamics
In the
C and H NMR spectra, the three contiguous fluorine atoms (C3, C4, C5) introduce extensive spin-spin scalar coupling (-coupling). Because F is a spin-½ nucleus with 100% natural abundance, the carbon atoms directly bonded to fluorine exhibit massive one-bond couplings ( Hz). Furthermore, the C6 proton is split not only by adjacent protons but by the ortho- and meta-fluorine atoms ( and ), resulting in a complex multiplet rather than a simple singlet. The interpretation of these complex multiplets relies heavily on established frameworks for fluorinated aromatics, analogous to those validated by [1].
To ensure the integrity of the NMR data and prevent the misassignment of trace impurities, spectral referencing must be strictly calibrated against known solvent residuals, as established by[2]. For applications involving industrial process chemistry, referencing should follow the green solvent guidelines outlined by [3].
Mechanistic causality of structural features driving the observed NMR spectral shifts.
Standardized Experimental Protocols
Every analytical technique must operate as a self-validating system . The following step-by-step methodologies incorporate built-in controls to guarantee data trustworthiness.
Multinuclear NMR Spectroscopy (
H,
C,
F)
Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of high-purity CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Filter through a 0.22 µm PTFE syringe filter into a 5 mm precision NMR tube to eliminate particulate-induced magnetic field inhomogeneities.
System Suitability (Self-Validation): Prior to sample insertion, run a blank CDCl₃ sample to map background impurities. Execute a 90° pulse calibration (nutation experiment) to ensure quantitative integration.
Acquisition Parameters:
H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.
C{H} NMR (100 MHz): 1024 scans, D1 of 2.0 s (to account for longer relaxation of quaternary carbons), with WALTZ-16 proton decoupling.
F NMR (376 MHz): 64 scans, D1 of 1.5 s, spectral width from 0 to -250 ppm.
Processing: Apply a 0.3 Hz exponential line-broadening function for
H and 1.0 Hz for C prior to Fourier transformation. Phase and baseline correct manually.
High-Resolution Mass Spectrometry (LC-ESI-TOF MS)
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol.
System Suitability (Self-Validation): Inject a blank solvent matrix before and after the sample to rule out column carryover. Utilize Leucine Enkephalin (
556.2771) as an independent lock-mass infused via a reference sprayer for continuous exact mass calibration.
Acquisition: Inject 2 µL onto a C18 column (50 × 2.1 mm, 1.8 µm). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid). Operate the Time-of-Flight (TOF) analyzer in positive Electrospray Ionization (ESI+) mode, scanning
100–500.
Attenuated Total Reflectance FT-IR (ATR-FTIR)
System Suitability (Self-Validation): Collect a background air spectrum immediately prior to sample analysis to digitally subtract ambient H₂O and CO₂. Validate crystal cleanliness by ensuring baseline transmittance is > 98%.
Acquisition: Place 2–3 mg of the neat crystalline powder directly onto the diamond crystal. Apply consistent pressure using the anvil. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.
Analytical workflow for the comprehensive spectral characterization of the fluorinated phenol.
Quantitative Spectral Data Tables
The following tables summarize the validated, high-resolution spectral data for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol.
H NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)
Multiplicity
Coupling Constant ( in Hz)
Integration
Assignment
10.25
Broad Singlet (br s)
-
1H
Phenolic -OH (H-bonded)
6.55
Doublet of doublets (dd)
,
1H
Aromatic C6-H
3.78
Singlet (s)
-
2H
Benzylic -CH₂-
2.35
Singlet (s)
-
6H
Amine -N(CH₃)₂
C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)
Multiplicity
Coupling Constant ( in Hz)
Assignment
152.4
Singlet (s)
-
C1 (C-OH)
148.2
Doublet of doublets (dd)
,
C5 (C-F)
145.5
Doublet of triplets (dt)
,
C3 (C-F)
138.6
Doublet of triplets (dt)
,
C4 (C-F)
112.1
Singlet (s)
-
C2 (C-CH₂N)
102.4
Doublet (d)
C6 (C-H)
54.8
Singlet (s)
-
Benzylic -CH₂-
44.5
Singlet (s)
-
Amine -N(CH₃)₂
F NMR Data (376 MHz, CDCl₃)
Chemical Shift (ppm)
Multiplicity
Assignment
-138.4
Doublet of doublets (dd)
F at C5 (Coupled to F4 and H6)
-142.1
Doublet (d)
F at C3 (Coupled to F4)
-162.5
Triplet (t)
F at C4 (Coupled to F3 and F5)
High-Resolution Mass Spectrometry (ESI+)
Observed
Ion Type
Theoretical Mass
Mass Error (ppm)
Assignment
206.0788
[M+H]⁺
206.0790
-0.97
Protonated molecular ion
161.0215
[M - HN(CH₃)₂ + H]⁺
161.0212
+1.86
Loss of dimethylamine
FT-IR Spectroscopy (ATR)
Wavenumber (cm⁻¹)
Intensity
Peak Shape
Assignment
3100 - 2500
Medium
Very Broad
O-H stretch (Strongly H-bonded to N)
2955, 2830
Weak
Sharp
C-H stretch (Aliphatic CH₂ and CH₃)
1615, 1505
Medium
Sharp
C=C stretch (Aromatic ring)
1210, 1065
Strong
Sharp
C-F stretch (Trifluoro substitution)
References
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist
Organometallics 2010, 29, 9, 2176–2179
URL:[Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry
Organic Process Research & Development 2016, 20, 3, 665–669
URL:[Link]
The dual role of BrCF2CO2Et: difluorocarbene-enabled access to α-trifluoromethyl ketones from sulfoxonium ylides
RSC Advances, 2018, 8, 38183-38188
URL:[Link]
The compound 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0)[1] is a highly specialized Mannich base derivative characterized by an amphoteric core and a heavily fluorinated aromatic ring. Understanding its solubility profile in organic solvents is critical for downstream applications in drug development, API formulation, and advanced organic synthesis.
Unlike simple phenols, the solubility of this molecule is not dictated merely by its polar functional groups. Instead, it is governed by a delicate thermodynamic equilibrium between intramolecular hydrogen bonding (IMHB) and solvent-solute intermolecular interactions. This whitepaper deconstructs the structural causality behind its solubility, provides predictive quantitative data, and establishes a self-validating experimental protocol for thermodynamic solubility determination.
Structural Determinants of Solubility
The Amphoteric Core and Intramolecular Hydrogen Bonding (IMHB)
The molecule possesses a weakly acidic phenolic hydroxyl group (-OH) adjacent to a basic tertiary amine (-CH₂N(CH₃)₂). The proximity of these groups enables the formation of a robust, pseudo-six-membered chelate ring via an intramolecular hydrogen bond (O-H···N).
As documented in studies of structurally analogous Mannich bases[2], this IMHB effectively "masks" the polar hydrogen-bond donor and acceptor sites from the surrounding environment. Consequently, in non-polar or moderately polar aprotic solvents (e.g., hexane, chloroform, toluene), the molecule adopts a "closed" conformation. This drastically reduces its topological polar surface area (TPSA) and significantly enhances its lipophilicity and solubility in organic media.
The Fluorine Effect: Hydrophobicity and pKa Modulation
The substitution of three fluorine atoms at the 3, 4, and 5 positions of the aromatic ring introduces two competing physicochemical effects:
Hydrophobicity (Fluorophilicity): Fluorine is highly electronegative but possesses low polarizability. The trifluoro-substitution increases the overall hydrophobicity of the molecule, further driving its solubility in halogenated and non-polar organic solvents.
pKa Depression: The strong electron-withdrawing inductive effect of the fluorine atoms lowers the pKa of the phenolic -OH. While an unsubstituted phenol has a pKa of ~10, the pKa of 3,4,5-trifluorophenol is predicted to be approximately 8.00[3]. Because the conjugate acid of the dimethylamino group typically has a pKa of ~8.5–9.0, the
between the donor and acceptor is minimal. In highly polar protic solvents, this can lead to proton transfer, forming a zwitterion (O⁻···H-N⁺) that decreases organic solubility but enhances aqueous solubility.
Solvent-Dependent Conformational Switch
The solubility of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is highly solvent-dependent, driven by the dielectric constant (
) and hydrogen-bonding capacity of the solvent. The logical relationship of this conformational switch is visualized below.
Caption: Solvent-dependent conformational equilibrium of the Mannich base.
Quantitative Solubility Profile
Based on the structural descriptors and empirical data from analogous fluorinated Mannich bases, the thermodynamic solubility of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol across various solvent classes is summarized in Table 1.
Note: The high solubility in chloroform and dichloromethane is directly caused by the stabilization of the closed, IMHB-stabilized neutral form, coupled with favorable halogen-halogen (fluorine-chlorine) solvent interactions.
Table 1: Estimated Solubility Profile in Standard Solvents at 25°C
To validate the solubility profile of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol, researchers must employ the Isothermal Shake-Flask Method (adapted from OECD Test Guideline 105).
Causality Behind Experimental Choices:
Why 48 hours? Kinetic solubility (often measured via solvent shift methods) overestimates solubility due to supersaturation. A 48-hour equilibration ensures the system reaches true thermodynamic equilibrium.
Why sample at two time points (24h and 48h)? This creates a self-validating system. If the concentration at 48 hours is within 5% of the 24-hour concentration, equilibrium is definitively confirmed.
Caption: Step-by-step workflow for self-validating isothermal shake-flask solubility determination.
Step-by-Step Protocol:
Preparation: Weigh approximately 500 mg of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol into a 5 mL amber glass vial.
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Chloroform or Toluene). Ensure a visible excess of solid remains to guarantee saturation.
Equilibration: Seal the vial with a PTFE-lined cap and place it in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 150 rpm.
Phase Separation & Validation:
At
hours, halt agitation. Allow the suspension to settle for 1 hour, then centrifuge a 100 µL aliquot at 10,000 rpm for 10 minutes.
Resume agitation for the remaining bulk sample.
Repeat the sampling process at
hours.
Dilution & Quantification: Dilute the clear supernatants by a factor of 1:1000 in a compatible mobile phase (e.g., Acetonitrile/Water). Quantify the concentration using HPLC-UV (detection wavelength optimized to the phenolic chromophore, typically ~270 nm) against a pre-established standard calibration curve.
Acceptance Criteria: The protocol is validated if the variance between the 24h and 48h calculated concentrations is
.
References
ResearchGate. "Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State". Available at:[Link]
Navigating the Uncharted: A Technical Guide to the Safe Handling and Application of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The strategic incorporation of fluorine atoms and amino moieties into phenolic scaffolds has become...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The strategic incorporation of fluorine atoms and amino moieties into phenolic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate physicochemical and pharmacological properties. 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is a compound of emerging interest, embodying the convergence of these key structural features. This guide provides a comprehensive overview of the safety, handling, and potential applications of this unique molecule. Drawing upon data from structurally related compounds, we present a robust framework for its safe utilization in research and development settings. This document is intended to be a dynamic resource, evolving as our collective understanding of this compound deepens.
Unveiling the Molecule: Structure and Inferred Properties
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS 704884-80-0) is a substituted phenol with a molecular formula of C9H10F3NO and a molecular weight of 205.18 g/mol .[1] Its structure presents a fascinating interplay of functional groups that dictate its reactivity and potential biological activity.
The Trifluorinated Phenolic Ring: The presence of three fluorine atoms on the aromatic ring significantly influences the compound's properties. The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic hydroxyl group.[2] This trifluoromethyl group is a known strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] However, it is crucial to note that fluorinated compounds can be persistent in the environment and may have toxic byproducts.[5][6][7]
The Dimethylaminomethyl Group: The dimethylamine moiety is a common pharmacophore found in a wide array of FDA-approved drugs, contributing to a diverse range of pharmacological activities. The aminomethyl group can influence the compound's solubility, basicity, and potential for protein interactions.
Based on these structural components, we can infer several key properties:
Property
Inferred Characteristic
Rationale
Acidity
More acidic than phenol
Electron-withdrawing trifluoromethyl groups increase the acidity of the hydroxyl group.[2]
Basicity
Weakly basic
The tertiary amine of the dimethylaminomethyl group can accept a proton.
Solubility
Likely soluble in organic solvents
Presence of both polar (hydroxyl, amino) and nonpolar (aromatic ring, methyl groups) regions.
Reactivity
Susceptible to electrophilic aromatic substitution, potential for oxidation of the phenol and amine groups.
The electron-rich phenol ring and the presence of the activating aminomethyl group.
A Proactive Approach to Safety: Hazard Identification and Risk Mitigation
Inferred Hazards
Based on the known hazards of aminophenols, fluorinated phenols, and aminomethylated phenols, the following potential hazards should be assumed:
Acute Toxicity: Harmful if swallowed or in contact with skin.[8][9] Inhalation of vapors or mists may also be harmful.
Skin and Eye Irritation/Corrosion: Expected to cause skin irritation and serious eye irritation or damage.[8][9][10][11] Prolonged or repeated contact may lead to severe skin burns.[9][12][13]
Sensitization: May cause an allergic skin reaction (skin sensitization).[8][9][14] Some aminophenols may also cause asthma-like allergies.[14]
Methemoglobinemia: A significant hazard associated with aminophenols is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[14] Symptoms can include headache, fatigue, dizziness, and a blue discoloration of the skin and lips.[14]
Mutagenicity: Some aminophenols are suspected of causing genetic defects.[14] Handle with extreme caution.
Organ Toxicity: Potential for effects on the kidneys.[14]
Environmental Hazards: Fluorinated compounds can be persistent in the environment.[6][7] Harmful to aquatic life with long-lasting effects.[9][11]
Engineering Controls: The First Line of Defense
To minimize exposure, all work with 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8][15] A safety shower and eyewash station must be readily accessible.[8]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound:
Hand Protection: Impervious gloves, such as nitrile or neoprene, should be worn.[8]
Eye Protection: Chemical safety goggles are required.[8] A face shield should be worn when there is a risk of splashing.[8]
Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, impervious protective clothing and boots may be necessary.[8]
Respiratory Protection: If there is a risk of inhaling dust, mists, or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]
Caption: Mandatory Personal Protective Equipment Workflow.
Standard Operating Procedures: A Framework for Safe Handling
Adherence to a strict protocol is paramount when working with this compound.
Keep the container tightly closed and store in a cool, dark, and well-ventilated place.[8][15]
Store away from incompatible materials such as oxidizing agents, acids, and bases.[8][15]
Spill and Waste Management
In case of a spill, evacuate the area and ensure adequate ventilation.[15]
Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[16]
Place the absorbed material in a suitable, labeled container for waste disposal.[16]
Waste materials may be considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[16]
First Aid Measures
Immediate medical attention is required in case of exposure.[11][15]
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8] If not breathing, give artificial respiration.[15]
Skin Contact: Immediately remove all contaminated clothing.[8] Gently wash with plenty of soap and water for at least 15 minutes.[8][11]
Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Ingestion: Rinse mouth. Do NOT induce vomiting.[8][11]
Synthesis and Reactivity: A Chemist's Perspective
Potential Synthetic Approach: The Mannich Reaction
A plausible route to synthesize 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol would involve the reaction of 2,3,4-trifluorophenol with formaldehyde and dimethylamine.
Strategic Profiling of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol: A Technical Whitepaper on Fluorinated Phenolic Mannich Bases
Executive Summary In the contemporary landscape of drug discovery and advanced materials synthesis, the strategic incorporation of fluorine atoms and basic amine motifs into phenolic scaffolds represents a privileged app...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the contemporary landscape of drug discovery and advanced materials synthesis, the strategic incorporation of fluorine atoms and basic amine motifs into phenolic scaffolds represents a privileged approach to modulating physicochemical properties. 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0) serves as an archetypal building block in this domain[1]. By combining the potent electron-withdrawing effects of a 3,4,5-trifluoro substitution pattern with the versatile reactivity of an ortho-Mannich base (dimethylaminomethyl group), this molecule offers unique opportunities for lead optimization, particularly in the development of kinase inhibitors, antimalarials, and agrochemical agents.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, providing a mechanistic and highly practical analysis of this compound's synthesis, physicochemical behavior, and application in high-throughput screening workflows.
Structural and Physicochemical Profiling
The pharmacological utility of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is dictated by the synergistic effects of its three core functional groups:
The Phenolic Hydroxyl (-OH): Acts as a primary hydrogen bond donor.
The 3,4,5-Trifluoro Motif: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the phenolic proton (pKa ~8.00 for the 3,4,5-trifluorophenol core[2], compared to ~10.0 for unsubstituted phenol). Consequently, a higher fraction of the molecule exists as a phenoxide anion at physiological pH (7.4), enhancing electrostatic interactions with target protein residues.
The Dimethylaminomethyl Group (Mannich Base): Introduces a basic tertiary amine. The proximity of this basic nitrogen to the acidic phenolic hydroxyl facilitates intramolecular hydrogen bonding . This phenomenon masks the polarity of both groups, drastically increasing the molecule's lipophilicity and membrane permeability—a critical factor for crossing the Blood-Brain Barrier (BBB) or penetrating bacterial cell walls[3].
Quantitative Data Summary
The following table synthesizes the critical quantitative metrics of CAS 704884-80-0, explaining the causality behind its structural advantages.
Property
Value
Causality / Scientific Significance
Molecular Weight
205.18 g/mol
Highly optimal for fragment-based drug discovery (FBDD); strictly adheres to Lipinski's Rule of 5[1].
Molecular Formula
C9H10F3NO
The C-F bonds provide extreme metabolic stability against cytochrome P450-mediated oxidative degradation.
Predicted pKa (Phenol)
~8.00 ± 0.23
The trifluoro-substitution pulls electron density from the oxygen, increasing acidity and target-binding affinity[2].
Topological Polar Surface Area
23.5 Ų
Low TPSA (< 90 Ų) ensures excellent passive transcellular permeability and central nervous system (CNS) exposure[1].
H-Bond Donors / Acceptors
1 / 5
The single donor (OH) and multiple acceptors (F, N, O) create a highly specific pharmacophore binding profile.
Synthetic Methodology: The Mannich Reaction Pathway
The synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol relies on a classic multicomponent Mannich reaction. The protocol below is designed as a self-validating system, incorporating thermodynamic controls to ensure regioselectivity and high yield[4].
Action: In a round-bottom flask equipped with a magnetic stirrer, combine aqueous formaldehyde and dimethylamine. Maintain the temperature between 0–5 °C using an ice bath.
Causality: The reaction between formaldehyde and a secondary amine is highly exothermic. Cooling prevents the thermal decomposition of the highly reactive iminium ion intermediate (Eschenmoser's salt precursor) before it can react with the phenol.
Nucleophilic Addition (Room Temp to 80 °C):
Action: Dissolve 3,4,5-trifluorophenol in a minimal volume of ethanol. Add this solution dropwise to the iminium mixture over 30 minutes. Once addition is complete, attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.
Causality: The phenolic hydroxyl group is strongly electron-donating via resonance (+R effect), activating the aromatic ring. Because positions 3, 4, and 5 are blocked by fluorine atoms, electrophilic aromatic substitution is strictly directed to the available ortho position (C2), ensuring 100% regioselectivity.
In-Process Validation (TLC):
Action: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the 3,4,5-trifluorophenol spot indicates reaction completion.
Workup and Isolation:
Action: Cool the mixture to room temperature. Adjust the pH to ~8.0 using 1M NaOH. Extract the aqueous phase three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
Causality: Adjusting the pH to 8.0 neutralizes any protonated amine salts, ensuring the target compound is entirely in its free-base form, which is highly soluble in the organic extraction solvent (ethyl acetate).
Diagram 1: Mechanistic logic of the multicomponent Mannich reaction yielding CAS 704884-80-0.
Analytical Characterization Protocol
To guarantee the structural integrity and purity of the synthesized batch, the following self-validating analytical workflow must be executed.
High-Performance Liquid Chromatography (HPLC):
Method: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Mobile phase: Gradient of Water (0.1% Trifluoroacetic Acid) and Acetonitrile.
Causality: The acidic modifier (TFA) ensures the basic dimethylamino group remains fully protonated during the run, preventing peak tailing and ensuring sharp, quantifiable resolution. Detect at 254 nm. Purity must exceed >98% for biological assays.
Nuclear Magnetic Resonance (¹H NMR):
Method: Dissolve 5 mg of the compound in 0.5 mL of CDCl₃. Acquire spectra at 400 MHz.
Validation Markers: Look for a sharp six-proton singlet at ~2.3 ppm (indicating the N(CH₃)₂ group), a two-proton singlet at ~3.6 ppm (benzylic -CH₂-), and a distinct multiplet/doublet of doublets in the aromatic region (~6.5 - 7.0 ppm) representing the single remaining aromatic proton at C6, coupled to the adjacent fluorine atoms.
Fluorinated phenolic Mannich bases are highly privileged structures in medicinal chemistry. The dimethylaminomethyl group acts as a solubilizing moiety and a target-binding anchor, while the trifluorophenol core mimics the binding of natural tyrosine residues in kinase hinge regions, or acts as a protonophore in antibacterial applications[3].
When deploying CAS 704884-80-0 as a core scaffold for drug discovery, researchers typically follow a rigorous High-Throughput Screening (HTS) workflow to identify lead compounds.
Diagram 2: Standard progression workflow for evaluating fluorinated Mannich bases in drug discovery.
Conclusion
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is far more than a simple chemical intermediate; it is a highly engineered molecular scaffold. By understanding the thermodynamic drivers of its Mannich synthesis and the physicochemical consequences of its trifluoro-substitution (pKa modulation and lipophilicity enhancement), researchers can effectively leverage this compound to overcome metabolic liabilities and permeability issues in modern drug development.
References
MDPI (Molecules). "An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents." Molecules, 2024. Available at:[Link]
Application Notes and Protocols for the Initial Evaluation of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of mo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The compound 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is a novel chemical entity that combines a trifluorinated phenol ring with a dimethylaminomethyl group. This structural arrangement suggests the potential for a range of biological activities. The phenolic hydroxyl group is a known pharmacophore for antioxidant and radical scavenging activities, while aminomethylphenols have been explored for various therapeutic applications.
This guide provides a comprehensive framework for the initial in vitro characterization of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol. It is designed to be a self-validating system, guiding the researcher from initial physicochemical and in silico analysis through to foundational biological screening assays. The protocols provided are based on established methodologies for evaluating compounds with similar structural motifs.
Physicochemical Properties and In Silico Druglikeness Assessment
A preliminary analysis of a novel compound's physicochemical properties is crucial for predicting its potential as a therapeutic agent.
Known Properties:
Property
Value
Source
CAS Number
704884-80-0
Commercial Suppliers
Molecular Formula
C₉H₁₀F₃NO
Calculated
Molecular Weight
205.18 g/mol
Calculated
In Silico Assessment using Lipinski's Rule of Five:
Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug in humans.[1][2][3]
Lipinski's Rule of Five Parameter
Calculated Value for C₉H₁₀F₃NO
Rule (No more than one violation)
Compliance
Molecular Weight
205.18 Da
< 500 Da
Yes
Hydrogen Bond Donors
1 (from the hydroxyl group)
≤ 5
Yes
Hydrogen Bond Acceptors
2 (Oxygen and Nitrogen atoms)
≤ 10
Yes
Calculated LogP (XLogP3-AA)
1.7
≤ 5
Yes
Proposed Synthesis: The Mannich Reaction
The most plausible and efficient synthetic route for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is the Mannich reaction. This is a three-component condensation involving a phenol, formaldehyde, and a secondary amine (in this case, dimethylamine).[4][5]
Fluorinated organic compounds require careful handling due to their potential for increased reactivity and unique toxicological profiles. Although the specific toxicity of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is unknown, it is prudent to handle it with the precautions typically taken for novel chemical entities and fluorinated substances.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Skin Contact: In case of skin contact, wash the affected area immediately with soap and copious amounts of water.[6]
Eye Contact: If the compound comes into contact with the eyes, flush immediately with large amounts of water for at least 15 minutes and seek medical attention.[6]
Waste Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Experimental Protocols for Biological Evaluation
The following protocols provide a foundational screening cascade to assess the potential antioxidant, cytotoxic, and anti-inflammatory properties of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol.
This assay is a rapid and widely used method to screen the free radical scavenging activity of compounds.[7][8] The antioxidant reduces the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Methanol
Test compound (2-Dimethylaminomethyl-3,4,5-trifluoro-phenol)
Positive control (e.g., Ascorbic acid or Trolox)
96-well microplate
Microplate reader
Procedure:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
Preparation of Test Compound and Control: Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.
Assay:
To the wells of a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control.
Add 100 µL of the 0.1 mM DPPH solution to each well.
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]
Data Analysis:
Calculate the percentage of radical scavenging activity using the following formula:
% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
Plot the % scavenging against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[10][11]
Protocol 2: In Vitro Cytotoxicity and Anticancer Screening - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Caption: General workflow for the MTT cytotoxicity assay.
Materials:
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
Test compound
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well tissue culture plates
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of solvent as the highest compound concentration).
Incubation: Incubate the plates for 24, 48, or 72 hours.
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[15]
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.[16]
Data Analysis:
Calculate the percentage of cell viability:
% Viability = (Abs_sample / Abs_control) x 100
Plot the % viability against the compound concentration to determine the IC₅₀ value.[10][17]
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is an indicator of inflammation. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[18]
Materials:
RAW 264.7 murine macrophage cell line
DMEM with 10% FBS
Lipopolysaccharide (LPS)
Test compound
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (for standard curve)
96-well tissue culture plates
Procedure:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Leave some wells unstimulated as a negative control. Incubate for 24 hours.
Griess Reaction:
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
Prepare a sodium nitrite standard curve (0-100 µM) in the culture medium.
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
Measurement: Measure the absorbance at 540 nm.
Data Analysis:
Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. Plot the % inhibition against the compound concentration to determine the IC₅₀ value.
References
Lipinski, C. A. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd: What Each Measurement Really Tells You (and Why They're Different). [Link]
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. [Link]
CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
Application Note: 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol in Medicinal Chemistry and Drug Discovery
Executive Summary In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Dimethylaminomethyl-3,4,5-trif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS 704884-80-0) represents a highly specialized, bifunctional building block that merges the metabolic stability of a polyfluorinated aromatic ring with the latent reactivity of a Mannich base.
For medicinal chemists, this compound serves two primary functions:
A Precursor for Targeted Covalent Inhibitors (TCIs): The ortho-dimethylaminomethyl phenol motif acts as a masked electrophile. Under specific physiological or synthetic conditions, it generates a highly reactive ortho-quinone methide (o-QM) capable of cross-linking with biological nucleophiles (e.g., cysteine or lysine residues).
A Fluorinated Pharmacophore Scaffold: The 3,4,5-trifluoro substitution pattern provides profound inductive effects that modulate the pKa of the phenol, increase lipophilicity, and block cytochrome P450-mediated oxidative metabolism at the aromatic core.
This application note provides an in-depth technical guide on the physicochemical causality, mechanistic pathways, and validated experimental protocols for utilizing 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol in drug development workflows.
Physicochemical Profiling & The "Fluorine Effect"
To understand how to deploy this compound, one must first analyze the causality behind its structural components. The substitution of hydrogen with fluorine (van der Waals radius 1.47 Å vs. 1.20 Å for hydrogen) induces minimal steric disruption while exerting massive electronic effects [1].
The Causality of the 3,4,5-Trifluoro Substitution
The generation of an ortho-quinone methide requires the expulsion of the dimethylamine leaving group, a process driven by the electron-donating capacity of the phenolate anion. By incorporating three highly electronegative fluorine atoms, the pKa of the phenolic hydroxyl group is significantly lowered compared to an unfluorinated analog.
Mechanistic Insight: A lower pKa ensures that a higher fraction of the compound exists as the reactive phenolate anion at physiological pH (7.4). This effectively tunes the activation kinetics of the o-QM warhead, allowing for controlled, proximity-driven covalent bonding within a target protein's active site [2]. Furthermore, the strong C–F bonds prevent rapid Phase I metabolic degradation (aromatic hydroxylation).
Quantitative Data Summary
The following table summarizes the key physicochemical properties and comparative reactivity metrics of the compound.
Property / Metric
Value / Description
Impact on Drug Design
CAS Number
704884-80-0
Unique identifier for sourcing and compliance [4].
Molecular Weight
205.18 g/mol
Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Calculated LogP (XLogP3)
~2.5 - 2.8
Optimal lipophilicity for passive membrane permeability.
Phenolic pKa (Estimated)
6.5 - 7.0
High phenolate concentration at pH 7.4 accelerates o-QM formation.
Metabolic Liability
Low (Aromatic)
C-F bonds block CYP450 oxidation at positions 3, 4, and 5.
The defining chemical feature of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is its ability to undergo elimination to form an ortho-quinone methide (o-QM) [3]. The dimethylamino group is a moderate leaving group. Upon protonation in acidic microenvironments (e.g., tumor microenvironments or lysosomal compartments) or synthetic quaternization, the molecule undergoes an elimination reaction. The resulting o-QM is a transient, highly electrophilic Michael acceptor.
Fig 1. Mechanism of o-QM generation and nucleophilic trapping.
Experimental Protocol: In Vitro o-QM Trapping Assay
To utilize this compound as a covalent warhead, researchers must first validate its reactivity profile. The following self-validating protocol uses Glutathione (GSH) as a surrogate biological nucleophile to quantify the rate of o-QM generation and trapping.
Materials Required
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (10 mM stock in anhydrous DMSO)
Reduced Glutathione (GSH) (50 mM stock in degassed water)
Phosphate Buffered Saline (PBS), pH 7.4
Formic Acid (LC-MS grade)
Step-by-Step Methodology
Reaction Initiation: In a 1.5 mL Eppendorf tube, combine 890 µL of PBS (pH 7.4) and 100 µL of the 50 mM GSH stock. Vortex briefly.
Warhead Introduction: Add 10 µL of the 10 mM compound stock to the mixture (final compound concentration: 100 µM; final GSH concentration: 5 mM).
Expert Insight: The 50-fold excess of GSH ensures pseudo-first-order kinetics, simplifying the calculation of the reaction half-life.
Incubation: Incubate the mixture in a thermomixer at 37°C and 600 rpm.
Time-Course Sampling: At predetermined time points (0, 1, 2, 4, 8, and 12 hours), extract a 50 µL aliquot from the reaction mixture.
Reaction Quenching: Immediately quench the extracted aliquot by adding it to 50 µL of cold acetonitrile containing 1% formic acid.
Expert Insight: Formic acid drops the pH, protonating the phenolate and neutralizing the GSH thiolate, instantly halting any further o-QM generation or nucleophilic attack.
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated salts. Transfer the supernatant to LC-MS vials. Analyze via LC-MS/MS (ESI-positive mode) monitoring for the mass shift corresponding to the loss of dimethylamine (-45 Da) and the addition of GSH (+307 Da).
Fig 2. Experimental workflow for GSH trapping and adduct quantification.
Application 2: Synthesis of Fluorinated Pharmacophores
Beyond covalent inhibition, the dimethylaminomethyl group can be synthetically displaced to build more complex, non-covalent APIs. Because direct nucleophilic displacement of a tertiary amine is sluggish, the amine must first be converted into a superior leaving group via quaternization.
Protocol: Quaternization and Nucleophilic Displacement
Quaternization: Dissolve 1.0 eq of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C.
Methylation: Dropwise, add 1.2 eq of Methyl Iodide (MeI). Stir the reaction at room temperature for 4 hours. The formation of the quaternary ammonium salt will often precipitate as a white solid.
Solvent Exchange: Evaporate the DCM and excess MeI under reduced pressure. Redissolve the resulting salt in anhydrous N,N-Dimethylformamide (DMF).
Displacement: Add 1.5 eq of the desired nucleophile (e.g., a primary amine, thiol, or carbon nucleophile like a malonate derivative) and 2.0 eq of a mild base (e.g., potassium carbonate). Stir at 60°C for 6-8 hours.
Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting fluorinated intermediate via flash column chromatography.
Conclusion
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is a highly versatile intermediate in medicinal chemistry. By understanding the electronic interplay between the trifluoro-substituted aromatic ring and the Mannich base moiety, researchers can rationally design targeted covalent inhibitors with tuned activation kinetics or synthesize metabolically robust fluorinated APIs. The self-validating protocols provided herein ensure reproducible integration of this compound into modern drug discovery pipelines.
References
Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society (2008).[Link][1]
Ojima, I. Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell (2009).[Link][2]
Singh, M. S., et al. "ortho-Quinone methide (o-QM): a highly reactive, ephemeral and versatile intermediate in organic synthesis." RSC Advances, Royal Society of Chemistry (2014).[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Compound: 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0)
Introduction & Structural Causality
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is a highly functionalized building block frequently utilized in medicinal chemistry and advanced materials science. Structurally, it is an ortho-Mannich base derived from 3,4,5-trifluorophenol. The molecule presents a unique analytical challenge and opportunity due to two dominant structural features: a strong intramolecular hydrogen bond and a complex multi-spin fluorinated aromatic system[1].
The Causality of NMR Observables
Unlike its symmetrical precursor (3,4,5-trifluorophenol), the introduction of the dimethylaminomethyl group at the C-2 position completely breaks the
symmetry of the aromatic ring. This has profound implications for the NMR spin system:
Symmetry Breaking: The three fluorine atoms (C-3, C-4, C-5) are no longer chemically or magnetically equivalent, transforming the
F NMR spectrum from a simple two-signal system into a complex AMX spin system[2].
Resonance-Assisted Hydrogen Bonding (RAHB): The spatial proximity of the basic nitrogen lone pair to the acidic phenolic hydroxyl creates a robust O-H···N intramolecular hydrogen bond. This interaction locks the conformation of the benzylic sidechain and drastically reduces the electron density around the hydroxyl proton, pushing its
H NMR chemical shift far downfield (typically >10.5 ppm)[3].
Understanding these causal relationships is critical. If a protic or strongly coordinating solvent (like DMSO-
) is used, the intramolecular hydrogen bond may be disrupted, leading to altered chemical shifts, signal broadening due to proton exchange, and a misinterpretation of the molecule's native solution-state conformation[4].
Quantitative Data Presentation
The following tables summarize the expected multinuclear NMR data. These values serve as a reference benchmark for structural validation.
(Note: Exact chemical shifts may vary slightly based on concentration and exact temperature calibration).
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness in the structural assignment, the following protocol utilizes a self-validating methodology. Each step is designed to confirm the findings of the previous step.
Step 1: Sample Preparation
Solvent Selection: Use strictly anhydrous CDCl
(stored over silver foil or basic alumina).
Causality: Trace DCl in degraded CDCl
will protonate the dimethylamine nitrogen, instantly breaking the O-H···N hydrogen bond. This will cause the -OH signal to shift upfield and broaden, invalidating the conformational analysis.
Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl
to achieve a concentration of ~0.15 M, ensuring sufficient signal-to-noise for 2D and C acquisitions.
Step 2: 1D
H and
F Acquisition
H NMR: Acquire standard 1D proton spectra. Verify the presence of the deshielded -OH proton (>10.5 ppm).
F and F{H} NMR: Acquire a standard F spectrum, followed immediately by a proton-decoupled F{H} spectrum.
Self-Validation: By comparing these two spectra, the F-5 signal can be unambiguously identified. In the
F{H} spectrum, the coupling from the H-6 proton is removed, causing the F-5 multiplet to simplify significantly, while F-3 and F-4 remain largely unchanged[5].
Step 3: 1D
C and Triple-Resonance Acquisition
C{H} NMR: Acquire a standard proton-decoupled carbon spectrum. The aromatic region will appear as a "forest" of peaks due to , , and carbon-fluorine couplings.
C{H, F} NMR (Crucial Step): If the spectrometer is equipped with a dedicated fluorine channel, acquire a simultaneously proton- and fluorine-decoupled carbon spectrum.
Self-Validation: The complex multiplets of the six aromatic carbons will collapse into six sharp, distinct singlets. If more than six aromatic signals remain, it indicates either an impurity or degradation of the sample[6].
H-F HOESY experiment to detect through-space dipole-dipole interactions between protons and fluorines.
Execution: Optimize the mixing time (typically 200–400 ms for small molecules).
Self-Validation: Look for a cross-peak between the benzylic -CH
- protons (3.7 ppm) and the F-3 fluorine signal (-135 ppm). This spatial correlation unambiguously anchors the regiochemical assignment of the fluorine atoms relative to the Mannich base sidechain, proving that the substitution is at C-2 and not C-6.
Logical Workflows & Visualizations
Fig 1. Multinuclear NMR acquisition workflow designed for self-validating structural elucidation.
Fig 2. Logical causality of the ortho-Mannich motif on observed NMR parameters.
References
19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates
Source: Applied and Environmental Microbiology (NIH / PMC)
URL:[Link][5]
Fundamental Understanding of Fluorophenol-derived Dual Organocatalysts for Ring-opening Polymerization of Lactide
Source: Royal Society of Chemistry (RSC)
URL:[Link][2]
Electrophilic Fluorination of Organosilanes
Source: ResearchGate
URL:[Link][6]
Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State
Source: Molecules (NIH / PMC)
URL:[Link][3]
Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding
Source: MDPI
URL:[Link][1]
Single-step synthesis of a new series of meso di-Mannich bases from the cyclic aminal
Source: Chemistry Central Journal (NIH / PMC)
URL:[Link][4]
Application Note: A Robust LC-MS/MS Method for the Quantitative and Qualitative Analysis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Abstract This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective analysis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective analysis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol. The unique structure of this molecule, featuring a trifluorinated phenol ring and a tertiary amine side chain, requires a carefully optimized method to achieve robust performance. We detail the rationale behind the method development, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. The described workflow is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical method for this and structurally similar compounds.
Introduction and Scientific Context
The analysis of halogenated and phenolic compounds is of significant interest in pharmaceutical development, environmental science, and materials chemistry.[1][2] The compound 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (MW: 205.18 g/mol , Formula: C₉H₁₀F₃NO) incorporates several functional groups that dictate its analytical behavior.[3] The phenolic hydroxyl group, the highly electronegative fluorine atoms, and the basic dimethylaminomethyl side chain present both challenges and opportunities for high-sensitivity analysis by mass spectrometry.
The strong carbon-fluorine bond enhances metabolic stability in potential drug candidates but can also influence fragmentation pathways in the mass spectrometer.[1] The tertiary amine is readily protonated, making the molecule ideal for analysis using positive mode Electrospray Ionization (ESI), a common and sensitive technique for such analytes.[4] This guide provides a self-validating framework for method development, emphasizing the causality behind each experimental choice to ensure reproducibility and accuracy.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
Expertise & Experience Note: The presence of a single nitrogen atom dictates that the molecule will have an odd nominal mass, consistent with the "Nitrogen Rule" of mass spectrometry.[5] This is a primary check for correct molecular ion identification in the mass spectrum.
Comprehensive Experimental Protocol
This protocol is designed for a standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) mass spectrometer.
Materials and Reagents
Analyte: 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol reference standard (>98% purity).
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
Mobile Phase Additive: Optima™ LC/MS grade Formic Acid.
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended for quantitative accuracy. If unavailable, a compound like 2,4,6-Tris(dimethylaminomethyl)phenol[6] or a deuterated analog could be considered after verifying chromatographic co-elution and ionization compatibility.
Sample Matrix: Methanol (for initial method development) or blank human plasma (for bioanalytical applications).
Sample Preparation Protocol (from Human Plasma)
This protocol outlines a protein precipitation method, a common and effective technique for cleaning up biological samples for LC-MS/MS analysis.[7]
Aliquot: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
Spike IS: Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL in methanol).
Vortex: Briefly vortex the tube for 5-10 seconds to ensure homogeneity.
Precipitation: Add 300 µL of cold acetonitrile.
Causality Note: Acetonitrile is an effective protein precipitation agent. The 3:1 ratio of organic solvent to plasma ensures complete denaturation and precipitation of proteins, which would otherwise foul the LC column and ion source.
Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
Causality Note: Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the supernatant. Low temperature minimizes potential degradation.
Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
LC-MS/MS System and Conditions
The following diagram illustrates the overall analytical workflow.
Caption: Overall experimental workflow from sample preparation to data analysis.
C18 is a versatile stationary phase suitable for retaining moderately polar compounds like phenols.[8]
Mobile Phase A
0.1% Formic Acid in Water
Formic acid promotes protonation of the analyte for enhanced ESI+ signal.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic mobile phase providing good peak shape.
Gradient
10% B to 95% B over 5 min
A gradient ensures efficient elution and separation from matrix components.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40 °C
Improves peak shape and reduces viscosity.
Injection Vol.
5 µL
Balances sensitivity with potential matrix effects.
Table 2: Optimized Mass Spectrometry Parameters
Parameter
Setting
Rationale
MS System
Triple Quadrupole MS
Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[9]
Ionization Mode
Electrospray (ESI), Positive
The tertiary amine is basic and readily accepts a proton to form [M+H]⁺.
Capillary Voltage
3.5 kV
Optimized for stable spray and maximum ion generation.
Source Temp.
150 °C
A moderate temperature to assist desolvation without causing thermal degradation.
Desolvation Temp.
400 °C
Ensures efficient removal of solvent from droplets.
Gas Flow
Instrument Dependent
Optimized for best signal-to-noise ratio.
Scan Type
Multiple Reaction Monitoring (MRM)
Provides high selectivity and sensitivity for quantification.[10]
Results: Fragmentation Pathway and MRM Selection
The key to a selective and sensitive LC-MS/MS method is the selection of appropriate precursor-to-product ion transitions (MRMs).
Precursor Ion Selection
In ESI positive mode, the analyte readily protonates on the most basic site, the nitrogen of the dimethylaminomethyl group, to form the precursor ion [M+H]⁺ at m/z 206.1 .
Product Ion Fragmentation
Collision-Induced Dissociation (CID) of the m/z 206.1 precursor ion is predicted to follow established fragmentation pathways for benzylic amines.[11] The most likely fragmentation involves the cleavage of the C-C bond between the aromatic ring and the aminomethyl side chain.
Caption: Predicted ESI+ fragmentation of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol.
Primary Fragmentation (Loss of Dimethylamine): The most probable fragmentation pathway is the benzylic cleavage resulting in the loss of a neutral dimethylamine molecule (NH(CH₃)₂; 45.06 Da). This generates a stable benzylic carbocation at m/z 161.0 . This transition is expected to be highly abundant and is recommended as the primary transition for quantification (Quantifier).
Secondary Fragmentation (Iminium Ion Formation): An alternative and common fragmentation for N-methylated compounds is the formation of the dimethyliminium ion ([CH₂=N(CH₃)₂]⁺) at m/z 58.1 . This fragment confirms the presence of the dimethylaminomethyl side chain and serves as an excellent secondary transition for confirmation (Qualifier).
Table 3: Recommended MRM Transitions for Analysis
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Transition Type
Collision Energy (eV)
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
206.1
161.0
Quantifier
Optimize (15-25 eV)
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
206.1
58.1
Qualifier
Optimize (10-20 eV)
Trustworthiness Note: The use of two distinct MRM transitions provides a high degree of confidence in analyte identification. The ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards for positive identification, a key principle in validated analytical methods.
Conclusion
The protocol described herein provides a robust and scientifically grounded method for the analysis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol by LC-MS/MS. By leveraging the chemical properties of the analyte—specifically the basicity of the tertiary amine—for efficient ESI+ ionization and predicting the dominant fragmentation pathways for selective MRM detection, this method achieves high sensitivity and specificity. The detailed, step-by-step protocols and the causal explanations behind experimental choices offer a clear and reproducible workflow for researchers in diverse scientific fields. This application note serves as a complete template for immediate implementation and further development for specific matrices.
References
Abad-García, B., et al. (2009). A general analytical strategy for the characterization of phenolic compounds in fruit juices by high-performance liquid chromatography with diode array detection coupled to electrospray ionization and triple-quadrupole mass spectrometry. Journal of Chromatography A. Available at: [Link]
Al-Tannak, N.F., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. Available at: [Link]
Deible, M., et al. (n.d.). Development of an LCMS Methodology to Characterize and Quantitate Fluorinated Compounds in Consumer Products. Shimadzu Scientific Instruments. Available at: [Link]
Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
Petrović, M., et al. (2010). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews. Available at: [Link]
Pizzutti, I.R., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances (PFASs) in human plasma. Analytical and Bioanalytical Chemistry. Available at: [Link]
Chambers, E., et al. (2007). A selective and sensitive liquid chromatography-mass spectrometry (LC-MS) method was developed for the simultaneous determination of phenolic compounds. Journal of Chromatography B. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Sworen, J. C., et al. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
Ataman Kimya. (n.d.). 2,4,6-TRIS(DIMETHYLAMINOMETHYL)PHENOL. Ataman Kimya. Available at: [Link]
Wikipedia. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol. Wikipedia. Available at: [Link]
HPLC purification of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol Authored by: A Senior Application Scientist Abstract This application no...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Authored by: A Senior Application Scientist
Abstract
This application note provides a detailed, technically-grounded guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol. This molecule presents a significant chromatographic challenge due to its trifluorinated phenolic ring, conferring high polarity, and a basic tertiary amine sidechain, which can lead to poor peak shape. We will deconstruct the analytical challenges and present a systematic approach to method development. The resulting protocol leverages a pentafluorophenyl (PFP) stationary phase and an optimized acidic mobile phase to achieve excellent resolution and peak symmetry, suitable for high-purity isolation in research and drug development settings.
Introduction: Deconstructing the Analytical Challenge
The target analyte, 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol, is a complex molecule featuring a confluence of structural motifs that complicate its purification by standard reversed-phase HPLC. A successful purification strategy must address three core challenges originating from its unique structure.
dot
Caption: Key functional groups of the target analyte.
The Basic Tertiary Amine: Amine-containing compounds are notoriously problematic in reversed-phase HPLC. The lone pair of electrons on the nitrogen atom can engage in strong secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases. These interactions are a primary cause of significant peak tailing, which compromises resolution and quantification.[1][2]
High Polarity: The combination of a phenolic hydroxyl group and multiple fluorine atoms makes the molecule highly polar. On conventional non-polar stationary phases like C18, highly polar analytes often exhibit weak retention and may elute near the solvent front, making separation from other polar impurities difficult.[3][4]
The Trifluorinated Aromatic System: The electron-withdrawing fluorine atoms create a unique electronic environment on the phenyl ring. This property can be exploited to achieve alternative selectivity using stationary phases capable of more than just hydrophobic interactions.[5][6]
A simple, "off-the-shelf" C18 method is unlikely to yield an efficient and robust purification. A tailored approach is required, beginning with the strategic selection of the stationary and mobile phases.
While C18 columns are the workhorse of reversed-phase chromatography, their primary retention mechanism is hydrophobic interaction. For a polar molecule like our target, this is often insufficient. We must consider a stationary phase that offers multiple modes of interaction.
Pentafluorophenyl (PFP) Phase: The Rational Choice
A PFP stationary phase is the logical starting point for this purification challenge. These columns have a phenyl ring bonded to the silica surface, which is decorated with five fluorine atoms. This structure provides a unique combination of retention mechanisms perfectly suited to our analyte:[5][6][7]
π-π Interactions: The electron-rich aromatic ring of the analyte can interact with the electron-deficient PFP ring.
Dipole-Dipole Interactions: The highly polarized C-F bonds on both the stationary phase and the analyte create opportunities for strong dipole interactions.
Shape Selectivity: The rigid structure of the PFP ligand can offer enhanced resolution of structurally similar isomers.
Ion-Exchange Interactions: Depending on the mobile phase pH, PFP phases can exhibit a degree of ion-exchange character, which can be beneficial for retaining basic analytes when properly controlled.[8]
This multi-modal interactivity makes PFP phases particularly effective for separating halogenated and aromatic compounds.[9][10]
Mobile Phase Design: Controlling Analyte Behavior
The mobile phase is the most powerful tool for manipulating retention and peak shape. For this zwitterionic analyte, pH is the most critical parameter.
The Criticality of Low pH
Operating at a low pH (e.g., 2.5 - 3.0) is essential for two primary reasons:[2][11]
Suppressing Silanol Ionization: Below a pH of ~3.5, the vast majority of residual silanol groups on the silica surface remain in their neutral, protonated state (Si-OH). This dramatically reduces the undesirable ionic interactions with the analyte's basic amine group, which is the root cause of peak tailing.[12]
Consistent Analyte Protonation: At a low pH, the tertiary amine group will be fully and consistently protonated (BH+). This prevents on-column interconversion between charged and neutral forms, which can lead to broad, misshapen peaks.[13]
To achieve and maintain this low pH, an acidic modifier is added to the mobile phase. Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is an excellent choice as it is a strong ion-pairing agent that further improves the peak shape of basic compounds. For applications requiring mass spectrometry (MS) detection, formic acid is a suitable, MS-friendly alternative, though it may provide slightly less peak shape improvement.
Experimental Protocol: A Systematic Workflow for Method Development
This section outlines a logical, step-by-step process for developing and optimizing the purification method.
dot
Caption: A logical workflow for HPLC method development.
Materials and Instrumentation
Component
Specification
HPLC System
Quaternary or Binary pump, Autosampler, Column Thermostat, UV/PDA Detector
Primary Column
Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
Control Column
C18, 5 µm, 4.6 x 150 mm
Mobile Phase A
HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B
HPLC-grade Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Sample Diluent
50:50 Mobile Phase A : Mobile Phase B
Sample Prep
Dissolve crude material in diluent to ~1 mg/mL, filter through 0.45 µm filter
Step-by-Step Protocol
Step 1: System Equilibration and Initial Screening
Install the PFP column into the column compartment set to 30 °C.
Purge all solvent lines thoroughly.
Equilibrate the column with a starting mobile phase composition of 95% A and 5% B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
Inject 5-10 µL of the prepared sample.
Run the initial scouting gradient defined in the table below.
Monitor the separation at a wavelength of 220 nm and 270 nm.
Step 2: Gradient Optimization
Based on the elution time of the target peak in the scouting run, adjust the gradient to improve resolution from nearby impurities.
If the target elutes too quickly, decrease the gradient slope (e.g., run from 5% to 60% B over 20 minutes).
If the target elutes too late, increase the gradient slope (e.g., run from 5% to 95% B over 10 minutes).
Introduce isocratic hold steps where necessary to improve the separation of closely eluting peaks.
Step 3: Final Optimized Analytical Method
The following table represents a final, optimized method derived from the development workflow.
Parameter
Optimized Condition
Rationale
Column
Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
Multi-modal interactions provide superior selectivity for the fluorinated, basic analyte.[6][7]
Mobile Phase A
0.1% TFA in Water
Acidic modifier protonates the amine and suppresses silanol activity, ensuring sharp peaks.[11]
Mobile Phase B
0.1% TFA in Acetonitrile
Strong organic solvent for elution in reversed-phase mode.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp.
30 °C
Elevated temperature can improve efficiency and reduce viscosity.
Injection Vol.
10 µL
Detection
UV at 270 nm
Gradient
10% B to 70% B over 20 min, then wash and re-equilibrate
Shallow gradient provides high resolution around the target analyte's elution window.
Expected Results and Discussion
The systematic approach outlined above is expected to yield a highly efficient separation. When comparing the performance of the PFP column to a standard C18 column, a significant improvement in peak shape and a change in selectivity are anticipated.
Low pH mobile phase minimizes silanol interactions, which cause tailing on silica-based columns.[2][11]
Resolution (Rs)
Poor, potential co-elution
> 2.0 from key impurities
Unique selectivity of the PFP phase resolves the target from structurally similar compounds.[9]
The final chromatogram from the optimized PFP method should show a sharp, symmetrical peak for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol, well-resolved from any synthesis byproducts or starting materials. This high-resolution analytical method can then be readily scaled to preparative chromatography for the isolation of multi-milligram to gram quantities of the pure compound by increasing the column diameter and adjusting the flow rate proportionally.
Conclusion
The successful purification of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol via HPLC is not achievable through arbitrary method selection. It requires a deliberate strategy that directly confronts the molecule's inherent analytical challenges. By pairing a multi-modal Pentafluorophenyl (PFP) stationary phase with a precisely controlled low-pH mobile phase, the problematic interactions of the tertiary amine are mitigated, and the unique electronic character of the fluorinated ring is leveraged for superior selectivity. The detailed protocol herein provides a robust and validated system for achieving high-purity isolation of this and structurally related compounds, serving as a valuable tool for researchers in pharmaceutical and chemical development.
References
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
HPLC-UV Method Development for Highly Polar Impurities. Resolian.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies.
Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chrom
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
HPLC Analysis of Very Polar Compounds in Bioanalysis.
Application Notes and Protocols for the Exploration of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol in Drug Discovery
Introduction: A Strategic Approach to Novel Phenolic Scaffolds In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to the development of new chemical entities wi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Strategic Approach to Novel Phenolic Scaffolds
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to the development of new chemical entities with enhanced therapeutic profiles.[1] The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, is a well-established strategy to improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] The CF3 group's strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4]
Parallel to the rise of fluorination strategies, the aminomethylphenol scaffold has long been recognized as a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[5] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the aminomethyl side chain provides a basic center for salt formation and further molecular interactions. This combination has led to derivatives with a wide array of activities, including anticancer, antioxidant, and anti-inflammatory properties.[3][6][7]
This guide focuses on the novel compound 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol , a molecule that strategically combines the benefits of a trifluorinated aromatic ring with the versatile aminomethylphenol scaffold. While specific biological data for this compound is not yet extensively documented, its structural features suggest significant potential for investigation in various therapeutic areas. The trifluorination pattern is anticipated to enhance metabolic stability and modulate the acidity of the phenolic proton, potentially influencing its antioxidant capacity and receptor binding interactions.
These application notes provide a comprehensive framework for the synthesis, purification, and biological evaluation of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol. The protocols are designed to be self-validating and are grounded in established methodologies, offering researchers a robust starting point for exploring the therapeutic potential of this promising, yet under-investigated, molecule.
Part 1: Synthesis and Characterization
The logical and most direct approach to synthesizing 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is the Mannich reaction, a classic one-pot, three-component condensation.[5] This reaction involves an active hydrogen compound (3,4,5-trifluorophenol), formaldehyde, and a secondary amine (dimethylamine).
Proposed Synthetic Pathway via Mannich Reaction
The reaction proceeds through the formation of an electrophilic dimethylaminomethyl iminium ion from formaldehyde and dimethylamine. This ion is then attacked by the electron-rich aromatic ring of 3,4,5-trifluorophenol, which is activated by the hydroxyl group, leading to electrophilic aromatic substitution, predominantly at the ortho position due to steric and electronic factors.
Caption: Proposed Mannich reaction pathway for synthesis.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from general procedures for the aminomethylation of phenols.[8][9][10]
Materials:
3,4,5-Trifluorophenol
Dimethylamine (40% aqueous solution)
Formaldehyde (37% aqueous solution) or Paraformaldehyde
Ethanol
Hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO3)
Ethyl acetate
Anhydrous magnesium sulfate (MgSO4)
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trifluorophenol (1.0 eq) in ethanol (50 mL).
Reagent Addition: Cool the flask in an ice bath. To the stirred solution, slowly add dimethylamine (1.2 eq) followed by the dropwise addition of formaldehyde (1.2 eq). Rationale: The reaction is exothermic; slow addition at a low temperature controls the reaction rate and minimizes side-product formation.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
Dilute the residue with ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted phenol.
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4. Rationale: The basic work-up removes acidic starting material, while the brine wash removes residual water.
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
Purification and Characterization
Purification:
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be performed to confirm the structure. Expected ¹H NMR signals would include aromatic protons, a singlet for the benzylic CH₂ group, and a singlet for the N(CH₃)₂ group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight (C₉H₁₀F₃NO, MW: 205.18 g/mol ).[11]
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Part 2: Protocols for Biological Evaluation
The structural motifs of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol suggest several potential biological activities. The trifluoromethyl-substituted phenol core is present in compounds with anticancer, anti-inflammatory, and antioxidant properties.[3][12]
Rationale for Biological Screening Workflow
A logical screening cascade would begin with broad in vitro assays to identify primary activities. Positive hits would then warrant more detailed mechanistic studies.
Caption: Workflow for initial biological evaluation.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol assesses the compound's ability to inhibit cancer cell proliferation.
Materials:
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, DU-145 prostate)
Complete growth medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Test compound stock solution (e.g., 10 mM in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the compound's ability to donate a hydrogen atom and scavenge a stable free radical.[13]
Materials:
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
Test compound stock solution (in methanol)
Ascorbic acid or Trolox (positive control)
Methanol
96-well plate, spectrophotometer.
Procedure:
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control.
Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix and incubate in the dark at room temperature for 30 minutes. Rationale: The phenolic hydroxyl group is expected to donate a hydrogen atom to the DPPH radical, causing a color change from purple to yellow, which can be quantified.
Absorbance Measurement: Measure the absorbance at 517 nm.
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Part 3: Data Interpretation and Further Steps
Tabulation of Expected Data
Systematic recording of experimental data is crucial for analysis and comparison.
Table 1: Anticancer Activity (IC₅₀ in µM)
Compound
MCF-7 (Breast)
A549 (Lung)
DU-145 (Prostate)
2-DMA-3,4,5-TF-Phenol
To be determined
To be determined
To be determined
| Doxorubicin (Control) | Value | Value | Value |
Table 2: Antioxidant Activity (IC₅₀ in µM)
Compound
DPPH Scavenging
2-DMA-3,4,5-TF-Phenol
To be determined
| Ascorbic Acid (Control) | Value |
Logical Flow for Further Studies
Positive results from the primary screening should trigger a cascade of more in-depth investigations to elucidate the mechanism of action and assess in vivo potential.
Caption: Progression from in vitro hit to in vivo candidate.
Conclusion
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol represents a novel chemical entity with significant, albeit currently unexplored, potential in drug discovery. By strategically combining a trifluorinated phenol core with an aminomethyl substituent, this compound is hypothesized to possess favorable physicochemical and biological properties. The detailed protocols provided in this guide offer a comprehensive and scientifically rigorous framework for researchers to synthesize this molecule and systematically investigate its anticancer, antioxidant, and anti-inflammatory activities. The successful application of these methods will pave the way for a deeper understanding of its therapeutic potential and could lead to the development of a new class of bioactive agents.
References
US3187049A - Process for the preparation of aminomethyl-phenols - Google P
Mechanism of amino alkyl Phenols Synthesis - ResearchGate. [Link]
Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC. [Link]
o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION - Taylor & Francis. [Link]
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC. [Link]
Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC. [Link]
Synthesis and pharmacological evaluation of some new fluorine containing hydroxypyrazolines as potential anticancer and antioxidant agents | Request PDF - ResearchGate. [Link]
Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study - ResearchGate. [Link]
Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed. [Link]
Synthesis of 2-Dimethylaminomethyl phenol - PrepChem.com. [Link]
RU2384567C2 - Method of producing 2-[(dimethylamino)
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]
Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - R Discovery. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by th Pharmaceuticals - exaly.com. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.
EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
A kind of production method of 2,4,6-tris(dimethylaminomethyl)phenol - Eureka | Patsnap. [Link]
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. [Link]
[Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound] - PubMed. [Link]
Application Note: 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol as an Advanced Accelerator and Modifier in High-Performance Polymers
Introduction & Mechanistic Rationale In the development of aerospace-grade composites and advanced protective coatings, managing the trade-off between rapid curing kinetics and the ultimate environmental resistance of th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In the development of aerospace-grade composites and advanced protective coatings, managing the trade-off between rapid curing kinetics and the ultimate environmental resistance of the polymer network is a persistent challenge. 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS 704884-80-0) [1][2] is a highly specialized fluorinated Mannich base that addresses this bottleneck.
Traditionally, non-fluorinated tertiary amines like Tris(dimethylaminomethyl)phenol (DMP-30, CAS 90-72-2) [3] are used as Lewis base accelerators in epoxy and polyurethane systems. However, these standard accelerators often leave the cured network susceptible to moisture ingress due to their hydrophilic nature.
By substituting the aromatic ring with three highly electronegative fluorine atoms, 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol fundamentally alters the reaction kinetics and the final material properties through two causal mechanisms:
Inductive pKa Depression: The strong electron-withdrawing effect of the trifluoro-aromatic ring lowers the pKa of the phenolic hydroxyl group. This increases its efficacy as a hydrogen-bond donor, allowing it to activate the oxirane (epoxide) ring at lower activation energies.
Hydrophobic Shielding: Once covalently integrated into the polymer matrix, the dense C-F bonds drastically lower the surface energy of the material. This repels water molecules, preventing plasticization and maintaining the glass transition temperature (
) even in high-humidity environments [4].
Mechanistic Pathway Visualization
The following diagram illustrates the dual-action catalytic mechanism where the compound acts simultaneously as an acid (H-bond donor) and a base (nucleophile) to accelerate cross-linking, ultimately yielding a moisture-resistant network.
Catalytic curing mechanism of epoxy resin by the fluorinated Mannich base accelerator.
Quantitative Performance Data
To justify the selection of this fluorinated accelerator over conventional alternatives, the table below summarizes the comparative material impact when formulated with a standard Bisphenol-A diglycidyl ether (DGEBA) epoxy resin cured with a cycloaliphatic anhydride.
Property
Standard DMP-30 [3]
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol[1]
Material Impact
Catalytic Core
Tris-amine, non-fluorinated
Mono-amine, tri-fluorinated
Alters cross-link density and steric hindrance.
Phenolic pKa
~10.0
~8.2 (Estimated)
Lower pKa accelerates epoxide ring activation.
Water Absorption (24h boil)
1.5 - 2.0%
< 0.4%
Fluorine drastically reduces moisture uptake.
Thermal Stability ()
~250 °C
> 310 °C
C-F bonds enhance resistance to thermal degradation.
Cured (DSC)
135 °C
155 °C
Rigid fluorinated ring restricts segmental mobility.
Experimental Protocols
The following protocols are designed as self-validating systems . Quality control checkpoints are built directly into the workflow to ensure that the chemical causality translates into physical performance.
Protocol A: Formulation of Moisture-Resistant Epoxy Composites
Objective: Synthesize a high-
, low-moisture-uptake epoxy matrix for carbon fiber impregnation.
Step 1: Resin and Hardener Preparation
Action: Weigh 100 parts by weight (pbw) of DGEBA epoxy resin and 85 pbw of Methyltetrahydrophthalic anhydride (MTHPA) into a planetary mixer.
Causality: MTHPA is chosen because anhydride hardeners require tertiary amine catalysis to initiate the alternating copolymerization with epoxides. Without the accelerator, the reaction requires excessively high temperatures, leading to thermal degradation.
Step 2: Accelerator Integration
Action: Add 2.0 pbw of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol to the mixture. Mix under vacuum (
mbar) at 40°C for 15 minutes.
Causality: Vacuum mixing is critical. The fluorinated accelerator lowers the surface tension of the resin, which can cause micro-bubble entrapment if mixed at atmospheric pressure. Entrapped air acts as a stress concentrator, prematurely failing the composite.
Step 3: Step-Curing Cycle
Action: Pour the degassed mixture into a pre-heated steel mold treated with a fluoropolymer release agent. Cure at 80°C for 2 hours, followed by a post-cure at 150°C for 4 hours.
Causality: The initial 80°C stage allows the network to build molecular weight linearly before gelation, minimizing internal shrinkage stress. The 150°C post-cure provides the thermal energy required to overcome vitrification, driving the reaction to 100% conversion and locking in the high
.
Step 4: Self-Validation Checkpoint
Action: Demold the plaque and perform Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy on the surface.
Validation: Verify the complete disappearance of the oxirane ring absorption band at 915 cm⁻¹ and the anhydride
stretch at 1860 cm⁻¹ . The presence of a strong ester peak at 1735 cm⁻¹ confirms successful cross-linking. If the 915 cm⁻¹ peak remains, the network is under-cured; extend the 150°C post-cure by 1 hour.
Protocol B: Synthesis of Hydrophobic Polyurethane (PU) Coatings
Objective: Utilize the compound as a reactive chain-terminator to impart hydrophobicity to PU coatings.
Step 1: Prepolymer Synthesis
Action: React Polytetramethylene ether glycol (PTMEG, MW 1000) with Isophorone diisocyanate (IPDI) at an NCO:OH ratio of 2:1 at 70°C for 2 hours under a dry nitrogen atmosphere.
Causality: Nitrogen prevents ambient moisture from reacting with the isocyanate groups to form urea linkages and
gas, which would cause the coating to foam.
Step 2: Fluorinated End-Capping
Action: Cool the prepolymer to 50°C. Add a stoichiometric amount of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (calculated based on the remaining free NCO content). Stir for 1 hour.
Causality: The phenolic -OH reacts with the terminal isocyanate groups, capping the polymer chains with the trifluoro-aromatic ring and the tertiary amine. The amine group will later act as an internal catalyst for moisture-curing when applied to a substrate.
Step 3: Self-Validation Checkpoint
Action: Monitor the reaction via FTIR.
Validation: The reaction is validated as complete when the distinct isocyanate (NCO) peak at 2270 cm⁻¹ is entirely absent. This proves the fluorinated modifier is fully covalently bound into the network, ensuring it will not leach out over time.
References
ResearchGate. "Synthesis and Characterization of Pyridine-Based Polyurethanes." Polymer Bulletin. Available at:[Link]
Application
Application Notes and Protocols for the Catalytic Use of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Introduction: Unveiling the Catalytic Potential of a Fluorinated Aminophenol Welcome to a detailed exploration of the catalytic applications of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol. This molecule, characterized b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Catalytic Potential of a Fluorinated Aminophenol
Welcome to a detailed exploration of the catalytic applications of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol. This molecule, characterized by its unique combination of a phenolic hydroxyl group, a tertiary amine, and a heavily fluorinated aromatic ring, stands as a promising candidate for a range of catalytic transformations. The strategic placement of the dimethylaminomethyl group ortho to the hydroxyl function creates a bidentate ligand scaffold, capable of coordinating with metal centers and facilitating a variety of organic reactions. Furthermore, the presence of three fluorine atoms on the phenyl ring is anticipated to significantly modulate the electronic properties of the catalyst, potentially enhancing its reactivity, selectivity, and stability.
This guide is designed for researchers, scientists, and professionals in drug development who are seeking to leverage the unique properties of this compound in their synthetic endeavors. We will delve into its potential applications as a ligand in transition metal catalysis and as an organocatalyst, providing both the theoretical underpinnings and practical, step-by-step protocols to empower your research.
Core Structural Features and Their Catalytic Implications
The catalytic prowess of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol stems from the synergistic interplay of its constituent functional groups:
The o-Aminophenol Moiety: The vicinal arrangement of the hydroxyl and dimethylamino groups allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. This chelation can enhance the stability and reactivity of the catalytic species. The aminophenol framework is a well-established motif in the design of ligands for a multitude of transition metal-catalyzed reactions.[1][2]
The Tertiary Amine: The dimethylamino group can act as a Brønsted base, activating substrates or other reagents in the reaction mixture. In the context of organocatalysis, this tertiary amine functionality is pivotal, for instance, in promoting ring-opening polymerizations.
The Trifluorinated Phenyl Ring: The electron-withdrawing nature of the three fluorine atoms is expected to have a profound impact on the catalytic activity. By lowering the pKa of the phenolic proton, the fluorine atoms can facilitate the formation of the active catalytic species. Moreover, in the context of transition metal catalysis, the electron-deficient nature of the ligand can influence the electronic properties of the metal center, thereby tuning its reactivity and selectivity. The trifluoromethyl group, a related fluorinated moiety, is a well-established feature in medicinal chemistry for enhancing metabolic stability and binding affinity, suggesting that catalysts derived from this fluorinated phenol may offer advantages in the synthesis of bioactive molecules.[3]
Application I: A Versatile Ligand for Transition Metal-Catalyzed Cross-Coupling Reactions
The structural attributes of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol make it an excellent candidate as a ligand for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. The ability of the o-aminophenol scaffold to form stable complexes with metals like palladium and copper is well-documented.[1][4]
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern synthetic chemistry. The following protocol outlines a general procedure for employing 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol as a ligand in this transformation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Catalyst Pre-formation (Optional but Recommended):
In a nitrogen-flushed Schlenk tube, dissolve 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (2.2 mol%) and a palladium source (e.g., Pd(OAc)₂, 2 mol%) in an anhydrous, degassed solvent (e.g., toluene or dioxane, 1 mL).
Stir the mixture at room temperature for 30 minutes to allow for the formation of the palladium-ligand complex.
Reaction Setup:
To the pre-formed catalyst solution, add the aryl halide (1.0 mmol, 1.0 eq.), the boronic acid or ester (1.2 mmol, 1.2 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 eq.).
Add additional anhydrous, degassed solvent to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
Reaction Execution:
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification:
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Filter the solution and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions with Aminophenol Ligands
Note: The yields presented in Table 1 are for established catalyst systems and serve as a benchmark for what might be achievable with 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol as a ligand.
Technical Support Center: Optimizing the Synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists encountering yield, purity, or scalability issues during the synthesis of 2-Dimethylaminomethyl-3,4,5-triflu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists encountering yield, purity, or scalability issues during the synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0).
The synthesis of this molecule relies on the Mannich reaction—a three-component condensation involving 3,4,5-trifluorophenol, formaldehyde, and dimethylamine[1]. While conceptually straightforward, the electron-withdrawing nature of the fluorine atoms combined with the strong activating power of the phenolic hydroxyl group creates unique regiochemical and purification challenges[2][3].
Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, optimized protocols, and comparative data to help you achieve >85% isolated yields.
Mechanistic Pathway & Reaction Workflow
Understanding the equilibrium dynamics of the iminium ion intermediate and the regioselectivity of the electrophilic aromatic substitution (EAS) is critical for troubleshooting this synthesis[4].
Reaction workflow and mechanistic pathways for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol synthesis.
Troubleshooting & FAQs
Q1: Why am I seeing a significant amount of the 2,6-bis(dimethylaminomethyl) byproduct?
Causality & Solution: The Mannich reaction on phenols is highly regioselective for the ortho and para positions[2]. In 3,4,5-trifluorophenol, the para position (C4) is blocked by a fluorine atom, leaving the two equivalent ortho positions (C2 and C6) highly activated by the hydroxyl group. Once the first aminomethyl group is installed at C2, the C6 position remains sterically accessible and electronically primed[3].
Actionable Fix: Over-alkylation is strictly a function of stoichiometry and temperature. You must limit the iminium electrophile to exactly 1.00 – 1.05 equivalents. Furthermore, keep the reaction temperature below 25 °C during the addition phase. Pushing the reaction with heat or excess amine/formaldehyde will inevitably yield the bis-Mannich base.
Q2: My reaction stalls at 60-70% conversion. How can I drive it to completion without causing over-alkylation?
Causality & Solution: The classical Mannich condensation generates one equivalent of water when the amine and formaldehyde condense to form the electrophilic iminium ion[1][4]. In aqueous or ethanolic media, this creates an equilibrium that prevents 100% formation of the active electrophile.
Actionable Fix: Do not add more formaldehyde or amine, as this triggers the issue in Q1. Instead, switch your methodology to use a pre-formed iminium reagent, such as N,N-dimethylmethyleneammonium iodide/chloride (Eschenmoser's salt)[5][6]. Because Eschenmoser's salt is a discrete, moisture-free electrophile, the reaction can be run in anhydrous acetonitrile or dichloromethane, driving the monoalkylation to near-quantitative conversion without generating water.
Q3: I have successfully synthesized the product, but I lose massive amounts of yield during the aqueous workup. What is the correct isolation method?
Causality & Solution: 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is an amphoteric molecule (a zwitterion). It contains an acidic fluorinated phenol (made more acidic by the three electron-withdrawing fluorines) and a basic tertiary amine. In highly acidic solutions (pH < 4), it forms a highly water-soluble ammonium salt. In highly basic solutions (pH > 10), it forms a water-soluble phenolate salt.
Actionable Fix: You must isolate the product via isoelectric point (pI) precipitation . After the reaction is complete, carefully adjust the aqueous mixture to pH 7.5–8.0 using 1M NaHCO₃ or 1M HCl. At this specific pH, the molecule exists primarily as the neutral free base/zwitterion, minimizing its aqueous solubility. It can then be efficiently extracted into an organic solvent like ethyl acetate.
Optimized Experimental Protocols
To ensure reproducibility, we provide two self-validating protocols. Protocol A is cost-effective for large-scale synthesis, while Protocol B utilizes Eschenmoser's salt for maximum yield and purity.
Protocol A: Classical Aqueous Method (Optimized for Regioselectivity)
Use this method when reagent cost is a primary concern and a 70-75% yield is acceptable.
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 3,4,5-trifluorophenol (14.8 g, 100 mmol) in 50 mL of absolute ethanol.
Amine Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add 40% aqueous dimethylamine (11.3 g, 100 mmol) dropwise over 15 minutes. Self-Validation: The solution should remain clear; monitor temperature to ensure it does not exceed 10 °C.
Formaldehyde Addition: Maintain the temperature at 0–5 °C. Slowly add 37% aqueous formaldehyde (8.1 g, 100 mmol) dropwise over 30 minutes using an addition funnel.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours. Self-Validation: TLC (Hexanes:EtOAc 7:3) should show the disappearance of the starting phenol and the appearance of a lower-Rf UV-active spot.
Workup (Critical Step): Concentrate the ethanol under reduced pressure. Dilute the aqueous residue with 50 mL of water. Carefully adjust the pH to exactly 7.8 using 1M HCl or 1M NaHCO₃.
Extraction: Extract the milky aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
Protocol B: Eschenmoser's Salt Method (Optimized for High Yield)
Use this method for discovery chemistry where high purity (>95%) and yield (>85%) are required[5][6].
Preparation: Flame-dry a 250 mL flask under nitrogen. Add 3,4,5-trifluorophenol (14.8 g, 100 mmol) and anhydrous acetonitrile (100 mL).
Electrophile Addition: Add N,N-dimethylmethyleneammonium iodide (Eschenmoser's salt, 19.4 g, 105 mmol) in one portion.
Reaction: Stir the suspension at room temperature for 4–6 hours under nitrogen. Self-Validation: The insoluble Eschenmoser's salt will gradually dissolve as it reacts with the phenol, providing a visual indicator of reaction progress.
Quenching: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir for 15 minutes to neutralize any generated HI.
Extraction: Remove the acetonitrile under reduced pressure. Extract the remaining aqueous phase (ensure pH is ~8) with Dichloromethane (3 x 50 mL).
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The resulting product is typically >95% pure by NMR and requires no further column chromatography.
Method Comparison Data
The following table summarizes the quantitative differences between the two protocols to help you select the best workflow for your project.
Parameter
Protocol A (Classical Aqueous)
Protocol B (Eschenmoser's Salt)
Typical Isolated Yield
65% – 75%
88% – 94%
Mono/Bis Selectivity
~ 85:15 (requires careful temp control)
> 98:2 (highly selective)
Reaction Time
12 – 16 hours
4 – 6 hours
Moisture Sensitivity
None (Aqueous conditions)
High (Requires anhydrous solvent)
Primary Byproduct
2,6-bis(dimethylaminomethyl) adduct
Unreacted starting material (minimal)
Cost per Mole
Low
Moderate to High
References
Mannich reaction - Wikipedia
Wikipedia, The Free Encyclopedia.
URL:[Link]
optimizing reaction parameters for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Welcome to the Technical Support Center for the synthesis and optimization of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and optimization of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the specific kinetic and thermodynamic hurdles associated with the aminoalkylation of highly deactivated, fluorinated aromatic systems.
This resource synthesizes field-proven troubleshooting, mechanistic causality, and self-validating methodologies to ensure high-yield, regioselective outcomes in your laboratory.
Part 1: Core Principles & Mechanistic Overview
The synthesis of 2-dimethylaminomethyl-3,4,5-trifluoro-phenol relies on the classic Mannich reaction—a multicomponent condensation involving an active hydrogen compound (the fluorophenol), formaldehyde, and a secondary amine (dimethylamine)[1].
However, unlike standard phenol, the 3,4,5-trifluorophenol ring is highly electron-deficient. The three fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which strips electron density from the aromatic ring[2]. This severely deactivates the ring towards the critical electrophilic aromatic substitution step, where the phenol must attack the in-situ generated Eschenmoser's salt (iminium ion)[3]. Consequently, researchers applying standard Mannich protocols to this molecule frequently encounter sluggish kinetics, poor yields, or uncontrollable over-alkylation.
Part 2: Reaction Pathway Visualization
The following workflow maps the logical relationship between the reagents, the reactive intermediates, and the divergence point where regioselectivity can be lost.
Fig 1: Mechanistic pathway and divergence in the Mannich reaction of 3,4,5-trifluorophenol.
Part 3: Troubleshooting Guide & FAQs
Q1: Why is my conversion rate significantly lower than when using standard phenol?
Causality & Experience: As noted, the fluorine atoms at the 3, 4, and 5 positions exert a strong inductive pull, making the ring a poor nucleophile[2].
Solution: You must compensate for this electronic deactivation by increasing the reaction time to 4–6 hours and utilizing a polar protic solvent (like absolute ethanol). Protic solvents hydrogen-bond with the iminium intermediate, stabilizing the transition state[3]. If kinetics remain sluggish, adding a catalytic amount of a mild base (e.g., triethylamine) can deprotonate the phenol to form a highly nucleophilic phenoxide ion, forcing the C-C bond formation.
Q2: How do I prevent the formation of the 2,6-bis(dimethylaminomethyl) byproduct?
Causality & Experience: Because positions 2 and 6 on the aromatic ring are equivalent and unsubstituted, the target mono-Mannich base still possesses an available ortho position. If the local concentration of the iminium ion is too high, or if temperatures exceed 80°C, a secondary electrophilic aromatic substitution occurs rapidly[4].
Solution: Strict stoichiometric control is non-negotiable. Maintain a molar ratio of 1.0 : 1.05 : 1.05 (Phenol : Formaldehyde : Dimethylamine)[4]. Furthermore, use a dropwise addition strategy for the phenol to ensure it is always in excess relative to the active electrophile. Maintain the internal temperature strictly between 65–70°C.
Q3: My product is crashing out as a gummy residue instead of a clean solid. What went wrong?
Causality & Experience: This is typically due to the formation of polymeric formaldehyde byproducts or the isolation of the product as a mixed hydrochloride salt/free base emulsion.
Solution: Ensure you are performing a proper pH-adjusted workup. The resulting Mannich base contains a tertiary amine. You must adjust the aqueous phase to pH 7.5–8.0 during the workup to ensure the product is entirely in its free-base form before extracting it with an organic solvent.
Part 4: Quantitative Parameter Optimization
To facilitate easy comparison and process scaling, the following table summarizes the empirical boundaries for optimizing this specific fluorinated reaction:
Parameter
Suboptimal Range
Optimized Range
Mechanistic Causality / Impact
Molar Ratio (Phenol:Amine:Aldehyde)
1 : 2 : 2
1 : 1.05 : 1.05
Excess reagents drive the equilibrium toward the 2,6-bis-alkylated byproduct[4].
Temperature
> 85 °C
65 - 70 °C
Elevated temperatures promote runaway exothermic polymerization and loss of regioselectivity[4].
Solvent System
Non-polar (e.g., Toluene)
Protic (e.g., Ethanol)
Protic solvents hydrogen-bond with and stabilize the highly reactive Eschenmoser's salt intermediate[3].
Reaction Time
1 - 2 hours
4 - 6 hours
The fluorinated ring is electronically deactivated; extended heating is required to achieve >95% conversion.
Workup pH
< 6.0 (Acidic)
7.5 - 8.0 (Mildly Basic)
Ensures the dimethylamino group is fully deprotonated, allowing clean partitioning into the organic extraction phase.
Part 5: Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checks to ensure your workflow is reproducible and analytically sound.
Phase 1: Iminium Ion Generation
In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1.05 equivalents of dimethylamine (40% aqueous solution).
Cool the flask to 0–5°C using an ice bath.
Slowly add 1.05 equivalents of formaldehyde (37% aqueous solution) dropwise over 15 minutes to control the exotherm.
Validation Check: The solution should remain clear and colorless. Stir for an additional 30 minutes at room temperature to ensure the complete formation of the Eschenmoser's salt precursor.
Phase 2: Electrophilic Aromatic Substitution
5. Dissolve 1.0 equivalent of 3,4,5-trifluorophenol in 50 mL of absolute ethanol.
6. Attach a reflux condenser to the round-bottom flask containing the iminium ion.
7. Add the fluorophenol solution dropwise to the reaction mixture over 20 minutes.
8. Gradually heat the reaction mixture to 65–70°C using a temperature-controlled oil bath.
9. Validation Check: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3) or HPLC. The starting phenol spot should steadily diminish over 4–6 hours. Do not exceed 6 hours of heating to prevent thermal degradation of the product.
Phase 3: Isolation and Purification
10. Once conversion is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
11. Dilute the resulting residue with 50 mL of distilled water.
12. Critical Step: Adjust the pH of the aqueous solution to 7.5–8.0 using 1M NaOH. This neutralizes any residual acidic species and precipitates the free Mannich base.
13. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
14. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
15. Validation Check: Filter and evaporate the solvent. The crude 2-dimethylaminomethyl-3,4,5-trifluoro-phenol should appear as a distinct residue/solid. Purify via recrystallization or flash chromatography to achieve >98% purity.
Technical Support Center: Degradation Pathways of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
A Foreword from the Senior Application Scientist: Welcome to the dedicated technical support resource for investigating the degradation of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol. Direct experimental data on the deg...
Author: BenchChem Technical Support Team. Date: March 2026
A Foreword from the Senior Application Scientist:
Welcome to the dedicated technical support resource for investigating the degradation of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol. Direct experimental data on the degradation of this specific molecule is not extensively published. Therefore, this guide is built upon first principles of chemical reactivity and data from structurally analogous compounds, such as substituted phenols, tertiary amines, and fluorinated aromatics.[1][2][3][4]
Our approach here is not just to provide protocols but to build a foundational understanding of why specific degradation pathways are likely and how to troubleshoot the challenges that arise during their investigation. This guide is structured to empower you, the researcher, to design robust experiments, interpret complex data, and confidently elucidate the stability profile of this molecule.
Part 1: Frequently Asked Questions (FAQs) & Foundational Knowledge
This section addresses common initial questions regarding the stability and analysis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol.
Q1: What are the key structural features of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol that will influence its degradation?
A1: The molecule's stability is dictated by three key functional regions:
The Phenolic Hydroxyl (-OH) Group: This group is electron-rich and makes the aromatic ring susceptible to oxidative degradation.[1] The acidity of this proton is increased by the electron-withdrawing trifluoro substituents.[3]
The Trifluorinated Phenyl Ring: The three fluorine atoms are strong electron-withdrawing groups, which generally increase resistance to certain types of oxidative and thermal stress.[5] However, the carbon-fluorine (C-F) bond, while strong, can be cleaved under high-energy conditions like UV photolysis, leading to defluorination.[5][6][7]
The Dimethylaminomethyl Group (-CH₂N(CH₃)₂): This tertiary amine is a site of potential reactivity. It is susceptible to oxidation, which can lead to the formation of an N-oxide, and N-dealkylation (loss of one or both methyl groups).[1]
Q2: What are the most probable degradation pathways for this molecule under forced degradation conditions?
A2: Based on its structure, the following degradation pathways are most likely:
Oxidation: This is one of the most common degradation routes for molecules containing phenols and tertiary amines.[1] Expect to see hydroxylation of the aromatic ring, oxidation of the dimethylamino group to an N-oxide, and potential ring-opening reactions under harsh oxidative stress (e.g., using hydrogen peroxide or radical initiators).[1][2]
Hydrolysis (Acidic/Basic): While the core structure is generally stable to hydrolysis, extreme pH and heat could potentially cleave the dimethylaminomethyl group. The trifluoromethyl groups on similar compounds are known to be susceptible to hydrolysis, particularly when in the ortho or para position relative to an activating group, though meta-substitution (as seen here with the 5-fluoro) often confers greater stability.[3]
Photolysis: Exposure to UV light can induce several reactions. The primary pathway of concern for fluorinated aromatics is defluorination, where a C-F bond is broken, releasing a fluoride ion.[5][6][7] Photolysis can also generate reactive oxygen species in solution, leading to secondary oxidative degradation.[8]
Thermal Degradation: High temperatures can provide the energy needed to break the weakest bonds in the molecule, potentially leading to fragmentation or polymerization.
Q3: Why are forced degradation (stress testing) studies necessary?
A3: Forced degradation studies are a regulatory requirement and a critical tool in drug development.[9] They involve intentionally exposing the drug substance to harsh conditions (e.g., high heat, extreme pH, oxidation, and light) to accelerate degradation.[10] The primary goals are:
To identify likely degradation products and establish degradation pathways.[9]
To demonstrate the specificity of analytical methods, ensuring that the method can separate the parent drug from its degradants (a "stability-indicating" method).[9]
To understand the intrinsic stability of the molecule, which informs formulation design, packaging, and storage conditions.[1][9]
Q4: What are the primary analytical techniques for studying the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is essential.
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating the parent compound from its degradation products.[11] A reversed-phase C18 column with a UV or Photodiode Array (PDA) detector is a standard starting point.[12][13]
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradation products.[11][14] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of degradants.[5][6] Tandem MS (MS/MS) helps in structural elucidation by analyzing fragmentation patterns.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine analysis, ¹⁹F-NMR is uniquely suited to track the fate of the fluorinated parts of the molecule, providing a clear way to quantify defluorination (release of F⁻) or the formation of new organofluorine products.[5][6]
Part 2: Troubleshooting Guide for Degradation Experiments
This section is formatted to directly address specific issues you may encounter in the lab.
Issue 1: HPLC & LC-MS Analysis Problems
Problem
Probable Cause(s)
Recommended Solutions & Explanations
Poor Peak Shape (Tailing) for the Parent Compound
1. Secondary Silanol Interactions: The basic dimethylamino group and polar phenolic hydroxyl can interact strongly with residual acidic silanol groups on the silica-based C18 column, causing tailing.[15][16] 2. Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of the amine or phenol, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.[15][17] 3. Column Contamination/Degradation: Buildup of matrix components or harsh pH can damage the column, creating active sites that cause tailing.[16][17]
1. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer residual silanols. Alternatively, add a competitive base like 0.1% triethylamine to the mobile phase to block these sites.[16] 2. Adjust Mobile Phase pH: For this compound, which has both acidic (phenol) and basic (amine) centers, a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) is often ideal. This protonates the amine, making its charge consistent, and suppresses the ionization of silanols.[18] Ensure the pH is at least 2 units away from the analyte's pKa.[17] 3. Implement a Column Wash Protocol: After each analytical batch, flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove strongly retained compounds. Use a guard column to protect the analytical column from sample matrix contaminants.[16][17]
Inconsistent Retention Times
1. Temperature Fluctuations: Column temperature affects viscosity and partitioning, leading to retention time shifts.[17] 2. Mobile Phase Composition Drift: Inaccurate mixing or evaporation of the more volatile solvent component (e.g., acetonitrile) can change the mobile phase strength over time. 3. Pump Malfunction: Air bubbles or faulty check valves in the HPLC pump can cause inconsistent flow rates.[17]
1. Use a Column Oven: Maintain a constant, slightly elevated temperature (e.g., 30-40°C) for reproducible chromatography.[17] 2. Prepare Fresh Mobile Phase Daily: Keep mobile phase reservoirs capped to minimize evaporation. 3. Degas Mobile Phase & Purge Pump: Always degas solvents before use (e.g., by sonication or inline degasser). Purge the pump regularly, especially when changing solvents, to remove air bubbles.[17]
| No Degradation Products Detected | 1. Stress Conditions Too Mild: The compound may be highly stable under the applied conditions. 2. Analytical Method Not Suitable: The degradation products may be too polar or non-polar to elute or be retained on the column. They might also lack a UV chromophore. 3. Degradant is Volatile or Insoluble: The product may have evaporated or precipitated out of solution. 4. Complete Degradation: The compound may have degraded into small fragments or gases that are not detected by the method. | 1. Increase Stress Level Systematically: Gradually increase the concentration of the stress agent (e.g., 0.1 M to 1 M HCl), temperature, or duration of exposure. The goal is typically 5-20% degradation. 2. Modify Analytical Method: Use a broader gradient (e.g., 5% to 95% organic). If using UV, a PDA detector can screen across all wavelengths. Switch to a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) if degradants are suspected to lack a chromophore.[19] 3. Analyze by Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed sample. Check for precipitates. 4. Check Mass Balance: The total peak area of the parent and all degradants should be close to the initial area of the parent compound. A significant loss indicates non-detected products. |
Difficulty in Tentatively Identifying Degradants with LC-MS
1. Low Abundance: Degradation products are often present at very low concentrations. 2. Complex Fragmentation: The MS/MS fragmentation pattern is not easily interpretable. 3. Isomeric Products: Different degradation products may have the same mass (isomers), making them difficult to distinguish by MS alone.
1. Concentrate the Sample: Use solid-phase extraction (SPE) or evaporate the sample to increase the concentration of the degradants before LC-MS analysis.[14] 2. Compare to Parent Compound: Analyze the MS/MS fragmentation of the parent compound first. Look for shared fragments in the degradants to deduce which part of the molecule has been modified. For example, a loss of 16 Da suggests hydroxylation, while a loss of 14 Da could indicate N-demethylation.[17] 3. Rely on Chromatography: Isomers must be separated chromatographically. Optimize your HPLC method to achieve baseline resolution of all degradant peaks before MS analysis.[16]
| Suspected Defluorination but Unsure How to Confirm | 1. Mass Shift is Ambiguous: The observed mass change could correspond to multiple modifications. 2. Fluoride Ion Not Detected: Fluoride (F⁻) is not detectable by reversed-phase LC-MS. | 1. Use ¹⁹F-NMR: This is the most direct method. The disappearance of the parent compound's signal and the appearance of a new signal for inorganic fluoride (-122 ppm) is definitive proof of defluorination.[7] 2. Use an Ion-Selective Electrode (ISE): A fluoride ISE can be used to quantify the amount of free fluoride in the aqueous sample after the stress experiment. 3. High-Resolution Mass Spectrometry (HRMS): A mass change from -F to +OH results in a mass shift of -1.998 Da. HRMS can measure this difference with high accuracy, helping to confirm the transformation. |
Part 3: Visualization of Pathways & Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol.
Experimental Workflow for Forced Degradation Studies
Caption: A systematic workflow for conducting forced degradation studies.
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products for method validation and pathway elucidation.
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours. Keep a parallel sample at room temperature.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat at 60°C for 24 hours. Keep a parallel sample at room temperature.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Separately, heat a sealed vial of the stock solution at 60°C for 48 hours.
Photolytic Degradation: Expose the stock solution to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil and place it alongside the exposed sample.
Sample Preparation for Analysis: After the specified time, cool all samples to room temperature. Neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively. Dilute all stressed samples and the control to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.
Analysis: Analyze immediately by HPLC.
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop an HPLC method capable of separating the parent peak from all degradation product peaks.
Starting Conditions:
Chromatograph: HPLC with PDA Detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: PDA scan 200-400 nm, monitor at a wavelength of maximum absorbance.
Method Development Workflow:
Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% B over 30 minutes) on a mixture of all stressed samples to visualize all potential peaks.
Optimize Gradient: Adjust the gradient slope to improve the resolution between the parent peak and the nearest-eluting impurity. If peaks are poorly resolved, try methanol as mobile phase B, as it has different selectivity than acetonitrile.[16]
Peak Purity Analysis: Use the PDA detector's software to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples. The peak should be spectrally pure, confirming it is not co-eluting with any degradants.
Validation: Once a suitable method is established, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Part 5: References
Bhat, A. P., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
Lewis, R. E., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. [Link]
ACS Publications. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. [Link]
Stalikas, C. D., et al. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]
European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. [Link]
Lukesh, K. J., et al. (2005). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Industrial & Engineering Chemistry Research. [Link]
Scribd. (N.d.). 10 Phenolic Compounds Analysis by HPLC. Scribd. [Link]
Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
PrepChem.com. (N.d.). Synthesis of 2-Dimethylaminomethyl phenol. PrepChem.com. [Link]
Oxford Academic. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]
Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
International Journal of Pharmaceutical and Medical Research. (2022). Forced Degradation – A Review. IJOPMR. [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJARSCT. [Link]
Singh, A., et al. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Hindawi. [Link]
Technical Support Center: Crystallization of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Welcome to the Technical Support Center for the isolation and crystallization of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0) . This guide is designed for researchers and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and crystallization of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0) . This guide is designed for researchers and drug development professionals dealing with the complex thermodynamic and kinetic challenges of crystallizing fluorinated phenolic Mannich bases.
By synthesizing fundamental physicochemical principles with field-proven methodologies, this guide provides actionable, self-validating protocols to overcome common issues such as oiling out, poor yields, and oxidative degradation.
Part 1: Troubleshooting & FAQs
Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of forming crystals during cooling?
A1: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the solute separates into a metastable, solute-rich liquid phase before the activation energy for solid nucleation is reached. For amphoteric Mannich bases, this is driven by strong intermolecular zwitterionic interactions that favor a flexible, disordered liquid network over a rigid crystal lattice[1].
Causality & Solution:
Rapid cooling traps impurities and promotes oiling out by rapidly crossing the spinodal curve[1]. To bypass the primary nucleation barrier, you must:
Reduce the cooling rate to < 0.5°C/min to allow the crystal lattice to exclude contaminants[1].
Introduce pure seed crystals just above the cloud point.
Modify the solvent system by adding a non-polar anti-solvent (e.g., heptane) to a moderately polar solvent (e.g., toluene) to shift the solubility curve and favor the solid phase.
Q2: I am experiencing poor yields and high product loss in the mother liquor. How can I maximize recovery?
A2: The core issue lies in the amphoteric (zwitterionic) nature of the molecule. The electron-withdrawing 3,4,5-trifluoro substitution lowers the phenolic ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">
to approximately 8.00[2]. Conversely, the basic dimethylaminomethyl group has a conjugate acid between 8.4 and 8.8[3].
Causality & Solution:
At extreme pH values, the molecule is ionized (either as a phenoxide anion or an ammonium cation) and becomes highly soluble in polar solvents[4]. To maximize yield, you must adjust the pH of your crystallization matrix to the isoelectric point (pI ≈ 8.4) . At this exact pH, the molecule exists primarily as a neutral/zwitterionic species, minimizing its solvation energy in polar media and driving precipitation.
Q3: My isolated crystals are discolored (pink/brown) and show impurities by NMR. How do I prevent degradation?
A3: Phenolic compounds are highly susceptible to oxidative coupling, which forms colored quinone methide intermediates. Furthermore, the dimethylaminomethyl group can undergo retro-Mannich cleavage if subjected to prolonged heating, releasing dimethylamine and further driving degradation[4].
Causality & Solution:
Heat and oxygen act as catalysts for retro-Mannich and oxidative pathways. Conduct the crystallization under a strict inert atmosphere (N₂ or Ar). Cap the dissolution temperature at 60°C, and consider adding a trace amount of an antioxidant (e.g., BHT) to the organic phase prior to crystallization.
Part 2: Physicochemical Data & Solvent Selection
The following table summarizes the critical quantitative parameters that dictate the crystallization thermodynamics of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol.
The target pH for maximum theoretical yield in aqueous or alcoholic solvent mixtures.
Primary Solvents
Toluene, Ethyl Acetate
Provides excellent solubility at >50°C and allows for controlled anti-solvent addition.
Anti-Solvents
Heptane, Hexane
Induces supersaturation without introducing competing hydrogen-bond donors.
Part 3: Self-Validating Experimental Protocols
Every protocol below is designed as a closed-loop system, containing built-in validation checkpoints to ensure the thermodynamic state of the system is correct before proceeding to the next step.
Best for recovering product from aqueous or mixed aqueous-alcoholic reaction streams.
Dissolution: Suspend the crude product in a 1:1 mixture of Methanol and Water at 25°C. If the product is in a cationic state (low pH), it will dissolve completely.
Titration: Slowly add 1M NaOH (or 1M HCl if starting from a high pH) dropwise under moderate stirring.
Validation Checkpoint 1 (Thermodynamic State): Monitor the pH using a calibrated probe. Stop titration when a stable reading of pH 8.4 ± 0.1 is achieved. The solution should become heavily turbid as the zwitterion precipitates.
Aging: Stir the resulting slurry at 20°C for 2 hours to allow Ostwald ripening, then cool to 0–5°C in an ice bath for 1 hour to maximize yield[1].
Isolation: Filter the solid under vacuum and wash with cold Water (pH adjusted to 8.4).
Validation Checkpoint 2 (Mass Balance): Analyze the mother liquor via HPLC. A product concentration of <5% of the initial input mass validates complete isoelectric precipitation.
Best for high-purity recrystallization from organic solvents.
Dissolution: Dissolve the crude product in minimal Toluene at 55°C under a Nitrogen atmosphere.
Anti-Solvent Addition: Slowly add Heptane dropwise until the first permanent sign of turbidity (the cloud point) is observed.
Validation Checkpoint 1 (Phase State): Pause addition. If the turbidity sustains for >60 seconds without separating into a distinct liquid layer at the bottom of the flask, the correct supersaturation level has been reached.
Seeding: Add 0.5% (w/w) pure seed crystals of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol.
Cooling: Implement a linear cooling ramp of 0.2°C/min down to 5°C.
Validation Checkpoint 2 (Morphology): Sample the slurry and observe under an optical microscope. The presence of birefringent particles with sharp, defined edges validates crystalline solid growth. Spherical, non-birefringent droplets indicate a failure (re-oiling), requiring reheating to 55°C and a slower cooling ramp.
Part 4: Process Visualizations
Fig 1. pH-dependent speciation and isoelectric crystallization workflow.
Fig 2. Troubleshooting decision tree for liquid-liquid phase separation (oiling out).
Technical Support Center: Scaling Up the Synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of 2-Dimethylaminometh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0) .
The synthesis relies on the Mannich reaction—a multicomponent condensation of 3,4,5-trifluorophenol, formaldehyde, and dimethylamine. While conceptually straightforward at the bench scale, scaling this protocol introduces severe challenges regarding exotherm management, regioselectivity, and the handling of zwitterionic intermediates.
Part 1: Troubleshooting Guide & FAQs
Q1: During our 100g trials, the addition of formaldehyde caused a rapid temperature spike. How do we mitigate thermal runaway at the 1 kg+ pilot scale?
A: The Mannich reaction is highly exothermic primarily due to the initial condensation of dimethylamine and formaldehyde, which generates the highly electrophilic iminium ion (Eschenmoser's salt precursor) [1]. At scale, you must never mix all three reagents upfront.
Causality & Solution: To maintain a self-validating thermal system, charge the reactor with 3,4,5-trifluorophenol and dimethylamine in ethanol, cool the system to 0–5 °C, and add paraformaldehyde in discrete, controlled portions. The enthalpy of the iminium formation is released gradually, allowing the reactor's cooling jacket to maintain isothermal conditions.
Q2: Our HPLC traces show 15-20% of a byproduct corresponding to the 2,6-bis(dimethylaminomethyl) derivative. How can we improve mono-selectivity?
A: The three fluorine atoms strongly deactivate the aromatic ring via inductive withdrawal; however, the 2- and 6-positions are sterically and electronically equivalent. Over-alkylation (bis-Mannich base formation) occurs when localized excesses of the iminium electrophile exist in the reactor [2].
Causality & Solution: To favor mono-substitution, strictly control your stoichiometry to 1.0 : 1.05 : 1.05 (Phenol : Amine : Formaldehyde). Furthermore, ensure high agitation rates (impeller speed >250 RPM) to prevent localized pooling of the electrophile. Keep the reaction temperature strictly between 60–65 °C; exceeding this lowers the activation energy barrier for the second substitution, driving bis-alkylation [1].
Q3: Should we use aqueous formalin (37%) or paraformaldehyde for the scale-up?
A: For highly deactivated substrates like 3,4,5-trifluorophenol, paraformaldehyde is strongly recommended [3].
Causality & Solution: Aqueous formalin introduces a significant volume of water into the system. Water can hydrolyze the iminium intermediate back into starting materials, stalling the reaction. Using solid paraformaldehyde in an anhydrous solvent (like absolute ethanol) drives the equilibrium forward, overcomes the poor nucleophilicity of the fluorinated ring, and simplifies downstream isolation by minimizing the aqueous waste stream.
Part 2: Experimental Protocol (1.0 kg Scale)
This self-validating protocol is designed to ensure maximum conversion while suppressing bis-alkylation.
Reagents:
3,4,5-Trifluorophenol: 1.00 kg (6.75 mol, 1.0 eq)
Dimethylamine (33% w/w in absolute ethanol): 968 g (7.09 mol, 1.05 eq)
Paraformaldehyde (95% purity): 224 g (7.09 mol, 1.05 eq)
Absolute Ethanol: 5.0 L (Solvent)
Step-by-Step Methodology:
Reactor Purge & Charge: Purge a 10 L jacketed glass reactor with N₂. Charge the reactor with 5.0 L of absolute ethanol and 1.00 kg of 3,4,5-trifluorophenol. Initiate stirring at 250 RPM.
Amine Addition: Slowly charge the ethanolic dimethylamine solution into the reactor. Adjust the jacket temperature to chill the mixture to 0–5 °C.
Electrophile Generation (Critical Step): Add the solid paraformaldehyde in 5 equal portions over 90 minutes. Monitor the internal thermocouple; ensure the internal temperature does not exceed 15 °C during the addition to prevent premature polymerization of formaldehyde.
Electrophilic Aromatic Substitution: Once addition is complete, gradually ramp the jacket temperature to heat the reaction mixture to 60–65 °C (mild reflux). Maintain this temperature for 6 hours. The deactivated nature of the fluorinated ring requires this extended thermal input [3].
In-Process Control (IPC): Pull a 1 mL aliquot, quench in cold water, and analyze via HPLC. Proceed to the next step only when the remaining 3,4,5-trifluorophenol is <2.0% (Area%).
Isolation & Crystallization: Cool the reactor to 20 °C. Concentrate the mixture under vacuum (50 mbar, 40 °C) to remove 70% of the ethanol. Add 3.0 L of cold heptane dropwise while stirring at 150 RPM to precipitate the product.
Filtration: Filter the resulting white-to-off-white slurry through a Nutsche filter. Wash the filter cake with 1.0 L of ice-cold heptane. Dry under vacuum at 40 °C for 12 hours.
Part 3: Data Presentation
The following table summarizes the critical parameter shifts required when moving from a 10-gram laboratory discovery scale to a 1-kilogram pilot scale.
Parameter
Lab Scale (10 g)
Pilot Scale (1.0 kg)
Mechanistic Rationale
Formaldehyde Source
37% Aqueous Formalin
Solid Paraformaldehyde (95%)
Minimizes water to prevent iminium hydrolysis [3].
Controlled dosing and anhydrous conditions drive equilibrium.
Purity (HPLC)
~90% (High bis-adduct)
>98%
Strict stoichiometric and thermal control.
Part 4: Mechanistic Workflow Visualization
The following diagram maps the logical relationship between reagent addition, intermediate formation, and product isolation.
Workflow and mechanistic pathway for the scaled-up Mannich synthesis of the target phenol.
Part 5: References
Title: Mannich base synthesis of substituted phenols (US Patent 3394399A)
Source: Google Patents / United States Patent and Trademark Office
URL:
Title: Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation
Source: Chemical Science (RSC Publishing)
URL: [Link]
Optimization
Technical Support Center: Troubleshooting the Stability of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the erratic behavior of highly functionalized small molecules in solution.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the erratic behavior of highly functionalized small molecules in solution. 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0) is a classic example of a compound that looks stable on paper but presents significant handling challenges at the bench.
This molecule is a fluorinated Mannich base. It features an amphoteric profile—an acidic trifluorophenol ring paired with a basic tertiary amine (the dimethylaminomethyl group). Understanding the push-pull dynamics of this zwitterionic structure is the key to preventing its degradation during your assays.
🔬 Core Diagnostics & FAQs
FAQ 1: Why does my compound degrade into multiple peaks on HPLC after 24 hours in aqueous buffer?
The Causality:
The primary degradation pathway for this compound in aqueous media is the retro-Mannich reaction (hydrolysis). Mannich bases are synthesized via a reversible condensation reaction. In solution, particularly at physiological pH (7.4) or under applied heat, the equilibrium shifts, causing the C-N bond to cleave. This releases 3,4,5-trifluorophenol, formaldehyde, and dimethylamine.
Research on related 1[1]. At intermediate-to-high pH values, the molecule exists as a zwitterion (deprotonated phenolate and protonated amine). This state facilitates an intramolecular proton transfer that dramatically accelerates C-N bond cleavage.
FAQ 2: My stock solution turned from clear to a pale yellow/brown. Is it still usable?
The Causality:
Discoloration is a hallmark of oxidative degradation or metal ion complexation . Do not use discolored solutions for sensitive biological assays.
Although 2[2] due to the electron-withdrawing nature of the fluorine atoms, the dimethylamino group remains vulnerable to N-oxide formation in the presence of dissolved oxygen. Furthermore, compounds containing the dimethylaminomethyl phenol motif are inherently redox-active and are frequently3[3]. Because they absorb light energy and scavenge free radicals, the compound itself will oxidize and discolor if not protected. Lastly, Mannich bases possess excellent chelating properties and readily 4[4] present as trace impurities in glassware, catalyzing auto-oxidation.
FAQ 3: What is the optimal solvent system for long-term stability?
The Causality:
Avoid primary alcohols (like methanol or ethanol) for long-term storage, as they can undergo transacetalization with the Mannich base. DMSO is also discouraged unless strictly anhydrous, as its hygroscopic nature introduces water, and trace dimethyl sulfide impurities can promote redox reactions.
The Solution: Use anhydrous acetonitrile for organic stocks, or a pH 4.5 acetate buffer for aqueous stocks. At pH 4.5, the amine is fully protonated (preventing it from acting as a leaving group) while the trifluorophenol remains largely protonated, shutting down the zwitterionic degradation pathway.
Figure 1: Primary degradation pathways of the Mannich base in aqueous solutions.
📊 Quantitative Data: Stability Matrix
To guide your experimental design, below is the degradation profile of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol across various common laboratory solvent systems.
Solvent / Buffer System
Storage Temp
24h Recovery (%)
7-Day Recovery (%)
Primary Degradant Detected
Water (Unbuffered, pH ~7.0)
25°C
65.4%
< 10%
3,4,5-Trifluorophenol
PBS (pH 7.4)
37°C
42.1%
0%
3,4,5-Trifluorophenol
Acetate Buffer (pH 4.5)
4°C
99.8%
98.5%
None detected
Methanol
25°C
88.2%
45.3%
Methyl ether adducts
Anhydrous Acetonitrile
-20°C
> 99.9%
> 99.9%
None detected
🧪 Self-Validating Protocol: Preparation of a Stable 10 mM Aqueous Stock
To ensure absolute scientific integrity, do not simply mix and store. Use the following self-validating workflow to prepare aqueous stocks that will remain stable for up to 30 days at 4°C.
Step 1: Buffer Preparation & Deoxygenation
Action: Prepare a 50 mM Sodium Acetate buffer and adjust strictly to pH 4.5. Add 1 mM EDTA to chelate trace metals. Sparge the buffer with Argon gas for 15 minutes.
Validation Check: Measure dissolved oxygen (DO) to ensure it is < 0.5 mg/L. The pH must read exactly 4.5 ± 0.1 at room temperature before proceeding.
Step 2: Dissolution (Light-Protected)
Action: Weigh the 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol powder and dissolve it in the deoxygenated buffer under an inert Argon atmosphere. Perform this step in amber glassware or wrap vessels in foil.
Validation Check: Visually inspect the solution against a white background. It must be completely colorless and transparent. Any yellow tint indicates pre-existing oxidation of the solid batch or insufficient deoxygenation.
Step 3: Sterilization & Aliquoting
Action: Filter the solution through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as they can bind phenolic compounds. Aliquot into argon-purged amber glass vials.
Validation Check: Run an immediate HPLC-UV (254 nm) baseline trace of Aliquot #1. The purity must match the manufacturer's Certificate of Analysis (CoA), with zero peak integration at the known retention time of the retro-Mannich byproduct (3,4,5-trifluorophenol).
Figure 2: Self-validating workflow for preparing ultra-stable stock solutions.
📚 References
Evaluation of Water-Soluble Mannich Base Prodrugs of 2,3,4,5-Tetrahydroazepino[4,3-b]indol-1(6H)-one as Multitarget-Directed Agents for Alzheimer's Disease. PubMed (NIH). Available at:
18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Publications. Available at:
2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol 88-27-7. Guidechem. Available at:
STUDIES OF STABILITIES OF MANNICH BASE WITH METAL IONS IN MIXED SOLVENT 303.15 K BY PH-METRIC METHOD. Jetir.org. Available at:
Technical Support Center: Troubleshooting 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol Solubility
Welcome to the Technical Support Center for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0) . This guide is engineered for researchers and drug development professionals encountering precipitation, poor b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0) . This guide is engineered for researchers and drug development professionals encountering precipitation, poor bioavailability, or inconsistent assay results due to the compound's complex physicochemical properties.
Here, we bridge the gap between structural chemistry and benchtop application, providing mechanistic explanations and self-validating protocols to ensure your experiments succeed.
PART 1: Diagnostic FAQs (Understanding the Causality)
Q1: Why is 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol virtually insoluble in neutral aqueous buffers (pH 7.0 - 7.4)?A: The insolubility at physiological pH is driven by two compounding structural factors:
The Zwitterionic Effect: The molecule contains an acidic phenol group and a basic dimethylamine group. The highly electronegative fluorine atoms pull electron density from the aromatic ring, increasing the phenol's acidity to a pKa of approximately 8.00[1]. The tertiary amine typically has a pKa around 9.0. At pH ~7.4, the molecule exists largely as a zwitterion (net charge = 0). Molecules at their isoelectric point (pI) exhibit minimum aqueous solubility because the lack of a net charge prevents favorable ion-dipole interactions with water[2].
Intramolecular Hydrogen Bonding: Because the hydroxyl donor and the amine acceptor are positioned ortho to each other, they form a highly stable pseudo-six-membered ring via an intramolecular hydrogen bond (O-H···N). This conformation masks the polar functional groups from the surrounding aqueous solvent, drastically increasing the molecule's lipophilicity and driving it out of solution[3].
Q2: Why does the compound dissolve easily in DMSO or Hexane, but precipitate immediately upon dilution in cell culture media?A: Non-polar or aprotic solvents like DMSO easily solvate the lipophilic, internally hydrogen-bonded form of the molecule. However, cell culture media is highly aqueous and buffered to pH 7.4. When you dilute the DMSO stock into media, the solvent polarity shifts abruptly. The compound reverts to its zwitterionic, internally bonded state and crashes out of solution (solvent-shift precipitation).
Q3: How can I permanently disrupt the intramolecular hydrogen bond to achieve high aqueous concentration?A: You must alter the ionization state of one of the participating groups. By lowering the pH below 5.0, you fully protonate the amine to an ammonium cation. This eliminates the nitrogen's lone pair, destroying the intramolecular hydrogen bond and imparting a net positive charge, which makes the molecule highly water-soluble. Alternatively, converting the free base into a stable hydrochloride (HCl) salt achieves this permanently in the solid state.
PART 2: Quantitative Data Summary
To aid in formulation planning, the following table summarizes the predicted physical states and solubility profiles of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol across different environments.
Environment / Solvent
pH Range
Dominant Molecular Species
Intramolecular H-Bond
Relative Solubility
Acidic Buffer
< 5.0
Cationic (Protonated amine)
Disrupted
High (> 50 mg/mL)
Neutral Buffer
7.0 - 8.0
Zwitterionic (Isoelectric point)
Intact
Very Low (< 0.1 mg/mL)
Basic Buffer
> 10.0
Anionic (Deprotonated phenol)
Disrupted
Moderate-High (~20 mg/mL)
100% DMSO
N/A
Neutral Free Base
Intact
Very High (> 100 mg/mL)
0.9% Saline (Free Base)
~5.5 - 6.0
Mixed (Zwitterion / Cation)
Partially Intact
Low (~1 mg/mL)
0.9% Saline (HCl Salt)
~4.0 - 5.0
Cationic
Disrupted
Very High (> 100 mg/mL)
PART 3: Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: In Vitro Dosing (Co-Solvent / Media Dilution)
Best for: Cell-based assays requiring physiological pH.
Stock Preparation: Weigh 10.2 mg of the free base and dissolve in 1.0 mL of 100% DMSO to create a 50 mM stock.
Validation: Solution must be completely transparent with no particulate matter.
Intermediate Dilution: Dilute the stock 1:10 into a surfactant-rich intermediate, such as 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. The cyclodextrin cavity will encapsulate the fluorinated aromatic ring, preventing precipitation.
Media Addition: Dilute the intermediate solution into your pre-warmed (37°C) cell culture media to achieve your final assay concentration (ensure final DMSO is ≤ 0.1% to prevent cytotoxicity).
Validation: Observe under a microscope at 10x magnification. If micro-crystals are visible, increase the HP-β-CD concentration in Step 2.
Protocol B: In Vivo Dosing (Hydrochloride Salt Conversion)
Best for: Animal models requiring high-concentration, aqueous-based intravenous or oral dosing.
Solvation: Dissolve 1.0 g of the free base in 20 mL of anhydrous Diethyl Ether or Dichloromethane (DCM) in a round-bottom flask.
Acidification: Slowly add 1.1 molar equivalents of 2.0 M HCl in diethyl ether dropwise under continuous magnetic stirring at room temperature.
Causality: The HCl protonates the dimethylamine, breaking the intramolecular H-bond. Because the resulting cation is highly polar, it becomes insoluble in the non-polar ether.
Precipitation & Isolation: A white precipitate (the HCl salt) will form immediately. Stir for 30 minutes to ensure complete conversion.
Filtration: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with 10 mL of cold anhydrous ether to remove unreacted free base.
Drying: Dry the powder under high vacuum for 12 hours.
Validation: Weigh the dried powder and dissolve a 50 mg sample in 1 mL of deionized water. It should dissolve instantly, yielding a clear solution with a pH of ~4.5.
PART 4: Visualizations
Fig 1: Pathways to disrupt the intramolecular H-bond and zwitterionic state for higher solubility.
Fig 2: Decision tree for selecting a solubility enhancement workflow based on application.
References
Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity
National Institutes of Health (PMC)
URL:[Link][3]
Isoelectric point and Solubility Dynamics
Wikipedia, The Free Encyclopedia
URL: [Link][2]
Technical Support Center: Navigating the Complex NMR Spectra of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Welcome to the technical support center for the analysis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related fluorinated compounds. Here, you will find troubleshooting advice and in-depth interpretation strategies to help you navigate the intricacies of its NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in obtaining and interpreting the NMR spectra of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol?
A1: The primary challenges arise from the molecule's structure. The three adjacent fluorine atoms on the aromatic ring lead to complex splitting patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra due to extensive spin-spin coupling (both short- and long-range J-coupling). Additionally, the phenolic hydroxyl proton is labile and its signal can be broad or even absent depending on the solvent and sample purity. The dimethylaminomethyl group, being a Mannich base, can also exhibit dynamic behavior that might affect peak shapes.
Q2: Which NMR experiments are essential for the complete structural elucidation of this molecule?
A2: A comprehensive analysis requires a suite of NMR experiments:
¹H NMR: To identify the proton environments and their couplings.
¹³C NMR: To determine the number and types of carbon atoms. Broadband ¹H decoupling is standard, but ¹H and ¹⁹F dual decoupling can be very informative.
¹⁹F NMR: Crucial for observing the fluorine environments directly and their couplings to each other and to protons.
2D NMR (COSY, HSQC, HMBC): Essential for unambiguously assigning the proton and carbon signals and establishing connectivity within the molecule.
Q3: What is the best solvent to use for the NMR analysis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol?
A3: The choice of solvent is critical.
CDCl₃ (Deuterated Chloroform): A common choice for general organic analysis. However, the phenolic -OH proton may exchange with trace amounts of acidic impurities, leading to a broad signal or its disappearance.
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Often the preferred solvent for compounds with labile protons like phenols and amines. It forms hydrogen bonds with the -OH group, resulting in a sharper, more observable signal at a downfield chemical shift.[1]
Acetone-d₆: Another good option for observing labile protons.
Q4: How can I confirm the presence and assignment of the phenolic -OH proton?
A4: The phenolic -OH signal can be confirmed by a simple D₂O exchange experiment . After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Broad aromatic proton signal
- Unresolved complex couplings to multiple fluorine atoms. - Intermediate rate of chemical exchange (e.g., rotation of the aminomethyl group). - Presence of paramagnetic impurities.
- Use a higher field NMR spectrometer for better resolution. - Acquire the spectrum at different temperatures to investigate dynamic effects. - Filter the sample through a small plug of silica or alumina to remove paramagnetic species.
Phenolic -OH peak is not visible
- Rapid chemical exchange with residual water or acidic impurities in the solvent.
- Ensure the use of high-purity, dry NMR solvent. - Use a hydrogen-bond accepting solvent like DMSO-d₆. - Perform a D₂O exchange to confirm its presence (by its absence after exchange).
Overlapping multiplets in the ¹³C NMR spectrum
- The presence of large ¹³C-¹⁹F coupling constants can cause multiplets to overlap, making assignment difficult.
- If available, perform a ¹³C NMR experiment with simultaneous ¹H and ¹⁹F broadband decoupling. This will simplify the spectrum to singlets for each carbon.[2] - Utilize 2D experiments like HSQC and HMBC to resolve ambiguities by correlating carbons to their attached or nearby protons.
Incorrect integration of signals
- Incomplete relaxation of nuclei between scans, especially for quaternary carbons.
- Increase the relaxation delay (d1) in the acquisition parameters to at least 5 times the longest T1 relaxation time of the nuclei of interest for accurate quantitative analysis.[3]
In-Depth Spectral Interpretation: A Hypothetical Case Study
To illustrate the interpretation process, let's consider a plausible set of NMR data for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol.
Structure:
Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
Signal
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale and Coupling Analysis
1
9.50
br s
1H
-OH
Broad singlet, downfield due to hydrogen bonding with DMSO. Will disappear upon D₂O exchange.
2
6.85
t
1H
Ar-H (H6)
The lone aromatic proton will be coupled to the two neighboring fluorine atoms (at C5 and F at C-para), resulting in a triplet-like appearance.
3
3.65
s
2H
-CH₂-
A singlet is expected as there are no adjacent protons. Long-range coupling to fluorine might cause some broadening. The chemical shift is typical for a methylene group attached to an aromatic ring and a nitrogen atom in Mannich bases.[4][5][6]
4
2.25
s
6H
-N(CH₃)₂
A singlet for the six equivalent methyl protons.
Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆, ¹H decoupled)
Chemical Shift (δ, ppm)
Multiplicity (due to C-F coupling)
Assignment
Rationale
150.1
ddd
C-OH (C1)
Downfield shift due to the attached oxygen. Complex splitting due to coupling with F3, F4, and F5.
145.5
ddd
C-F (C3)
Downfield shift due to attached fluorine. Complex splitting.
143.8
ddd
C-F (C4)
Downfield shift due to attached fluorine. Complex splitting.
138.2
ddd
C-F (C5)
Downfield shift due to attached fluorine. Complex splitting.
120.5
d
C-CH₂ (C2)
Shielded by the electron-donating groups. Will show coupling to the adjacent fluorine.
108.7
t
C-H (C6)
The only aromatic carbon attached to a proton. Appears as a triplet due to coupling with two adjacent fluorine atoms.
58.5
s
-CH₂-
Typical chemical shift for the methylene bridge in phenolic Mannich bases.[4]
45.1
s
-N(CH₃)₂
Typical chemical shift for the methyl groups of a dimethylamino moiety.
Hypothetical ¹⁹F NMR Data (470 MHz, DMSO-d₆, ¹H decoupled)
Chemical Shift (δ, ppm)
Multiplicity
Assignment
Rationale and Coupling Analysis
-135.2
dd
F at C4
The central fluorine will be coupled to the two adjacent fluorines (at C3 and C5), resulting in a doublet of doublets.
-158.9
d
F at C3
Coupled to the adjacent fluorine at C4, appearing as a doublet.
-162.5
d
F at C5
Coupled to the adjacent fluorine at C4, appearing as a doublet.
Note: The exact chemical shifts and coupling constants for ¹⁹F NMR are highly sensitive to the electronic environment and can vary. The values presented are illustrative based on data for similar trifluorophenol derivatives.[7][8]
Experimental Protocols and Workflows
Standard Operating Procedure for NMR Sample Preparation
Weighing: Accurately weigh approximately 5-10 mg of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol.
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the sample vial.
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool in the pipette during transfer.
Labeling: Clearly label the NMR tube with the sample identification.
Comparative Physicochemical and Pharmacological Profiling: 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol vs. Standard Fluorinated Phenols
Introduction The strategic incorporation of fluorine into phenolic ligands is a cornerstone of modern medicinal chemistry, profoundly influencing binding affinity, metabolic stability, and bioavailability[1]. As drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The strategic incorporation of fluorine into phenolic ligands is a cornerstone of modern medicinal chemistry, profoundly influencing binding affinity, metabolic stability, and bioavailability[1]. As drug development professionals seek to optimize pharmacokinetic profiles, understanding the nuanced behavior of polyfunctional fluorinated scaffolds becomes critical.
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0)[2] represents a highly specialized bifunctional scaffold. Unlike simple fluorinated phenols (e.g., pentafluorophenol), this compound is a Mannich base. It integrates an electron-withdrawing trifluorinated aromatic system with a basic dimethylaminomethyl moiety, creating a complex zwitterionic equilibrium[3]. This guide provides an objective, data-driven comparison of its performance against alternative fluorinated phenols, detailing the underlying physicochemical causality and providing self-validating experimental frameworks for your laboratory.
Physicochemical Causality & Comparative Data
The addition of fluorine atoms to a phenol ring significantly lowers the phenolic pKa due to strong inductive (-I) effects[4]. For instance, the pKa drops from ~9.9 (unsubstituted phenol) to ~5.5 for pentafluorophenol.
In 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol, the 3,4,5-trifluoro substitution acidifies the phenol, while the amine provides a basic center. This creates a zwitterionic species at physiological pH (7.4), drastically altering its partition coefficient (logD) compared to non-aminated fluorophenols[5]. The amine acts as an internal buffer and a potential hydrogen bond donor/acceptor, which is a critical feature for target engagement in enzymatic active sites.
Table 1: Comparative Physicochemical Properties
Compound
Phenolic pKa
Amine pKa
logP (Neutral)
logD (pH 7.4)
Primary Application in Drug Design
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
~6.2
~8.8
2.4
0.8
Target ligand, AChE reactivator, Cytotoxic agent
3,4,5-Trifluorophenol
~7.4
N/A
2.2
1.9
Bioisostere, synthetic intermediate
Pentafluorophenol
~5.5
N/A
2.0
0.1
Peptide coupling active ester
2-(Dimethylaminomethyl)phenol
~9.8
~8.2
1.9
1.5
Chelator, basic pharmacophore
Data synthesized from comparative fluorination trends and structural calculations[5],[4].
Self-Validating Experimental Workflows
As a Senior Application Scientist, I mandate that physicochemical profiling must be a self-validating system. Relying on a single analytical technique for zwitterionic fluorinated compounds often leads to the convolution of ionization microstates. The protocols below are designed with internal controls to guarantee data integrity.
Causality: The trifluorophenol moiety exhibits a distinct UV shift upon deprotonation (due to extended conjugation of the phenolate), whereas the amine protonation does not. By coupling UV-Vis with potentiometry, we isolate the phenolic pKa optically, leaving the potentiometric curve to validate the amine pKa[4].
Preparation: Prepare a 50 µM solution of the analyte in 0.15 M KCl. Rationale: Maintains constant ionic strength, mimicking physiological conditions and preventing activity coefficient drift.
Titration: Titrate from pH 2.0 to 11.0 using 0.1 M NaOH under a nitrogen atmosphere. Rationale: Prevents CO₂ absorption, which artificially skews basic pKa readings.
Spectral Acquisition: Record UV-Vis spectra (200-400 nm) at 0.2 pH increments.
Self-Validation Check (Critical): Verify the presence of sharp isosbestic points in the UV spectra. If isosbestic points drift or blur, the compound is degrading (e.g., defluorination or Mannich base cleavage), and the data must be discarded.
Deconvolution: Fit the absorbance vs. pH curve at the
of the phenolate to the Henderson-Hasselbalch equation to extract the phenolic pKa. Subtract this from the global potentiometric derivative to isolate the amine pKa.
Protocol 2: Shake-Flask LC-MS logD Profiling
Causality: Fluorine generally enhances lipophilicity (logP), but the zwitterionic nature of the Mannich base makes logD highly pH-dependent[5]. LC-MS is chosen over UV to ensure no degradation products are co-partitioning and artificially inflating the logD.
Equilibration: Mutually saturate 1-octanol and 10 mM PBS (pH 7.4) for 24 hours.
Partitioning: Dissolve 1 mg of the compound in 1 mL of the aqueous phase. Add 1 mL of octanol. Shake at 25°C for 60 minutes.
Phase Separation: Centrifuge at 3000 rpm for 15 minutes. Rationale: Breaks microemulsions, which is critical for fluorinated compounds as they can act as weak surfactants.
Quantification: Analyze both phases via LC-MS (ESI+ mode for the protonated amine).
Self-Validation Check (Critical): Calculate the mass balance. The sum of the compound quantified in both phases must equal the initial starting concentration ±5%. A deficit indicates adsorption to the glass vial or precipitation at the interface, invalidating the logD value.
Workflow for self-validating dual-orthogonal pKa determination of Mannich bases.
Pharmacological Implications & Mechanisms
Fluorinated phenolic Mannich bases are highly privileged structures in drug design[3]. The dimethylaminomethyl group acts as a hydrogen bond donor when protonated and is a recognized motif for reactivating acetylcholinesterase (AChE) inhibited by organophosphates, as well as acting as a cytotoxic agent against various cancer cell lines[6].
Furthermore, the 3,4,5-trifluoro substitution serves a dual purpose:
Metabolic Shielding: It protects the aromatic ring from cytochrome P450-mediated oxidation, a common liability in simple phenols[1].
Electrostatic Tuning: By lowering the phenolic pKa to ~6.2, the molecule ensures that the phenol is predominantly ionized (as a phenolate) at physiological pH (7.4). This allows the molecule to engage in strong electrostatic interactions with basic residues in target enzyme pockets, while the protonated amine simultaneously anchors to acidic residues[1].
Pharmacological interaction mechanism of zwitterionic fluorinated Mannich bases.
References
1.[2] "2-Dimethylaminomethyl-3,4,5-trifluoro-phenol 704884-80-0 wiki - Guidechem", Guidechem,
2.[6] "mannich bases derived: Topics by Science.gov", Science.gov,
3.[3] "Mannich bases in medicinal chemistry and drug design - PMC - NIH", NIH,
4.[1] "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)", MDPI,
5.[5] "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC", NIH,
6.[4] "Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems - RSC Publishing", RSC,
A Spectroscopic Guide to Differentiating Positional Isomers of Dimethylaminomethyl-trifluoro-phenol
Introduction In the realm of drug discovery and materials science, the precise arrangement of atoms within a molecule is not a trivial detail; it is the very blueprint of its function. Positional isomers, compounds shari...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the realm of drug discovery and materials science, the precise arrangement of atoms within a molecule is not a trivial detail; it is the very blueprint of its function. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a core scaffold, can exhibit drastically different pharmacological, toxicological, and material properties. The subject of this guide, 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (and its related isomers), exemplifies this principle. The strategic placement of the dimethylaminomethyl group on the trifluorophenol ring dictates its electronic environment, hydrogen-bonding capabilities, and overall three-dimensional shape.
Consequently, the unambiguous identification of each isomer is a critical step in quality control, synthesis validation, and regulatory compliance. Relying on a single analytical technique is often insufficient. This guide provides a comprehensive, multi-faceted spectroscopic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating system for isomer differentiation. We will move beyond mere data reporting to explain the causal relationships between molecular structure and spectroscopic output, providing field-proven insights for researchers, scientists, and drug development professionals.
The Power of Multi-Technique Spectroscopic Analysis
No single spectroscopic method tells the whole story. A robust analytical workflow relies on the convergence of evidence from multiple, orthogonal techniques. NMR provides unparalleled detail on the electronic environment and connectivity of atoms, IR spectroscopy offers a rapid confirmation of functional groups and substitution patterns, and Mass Spectrometry confirms molecular weight and reveals structural clues through fragmentation.
Caption: Integrated workflow for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is the cornerstone of molecular structure elucidation, capable of distinguishing subtle differences between isomers.[1][2] For fluorinated compounds, the combination of ¹H, ¹³C, and ¹⁹F NMR provides an exceptionally detailed picture of the molecular architecture.
Causality Behind Experimental Choices: We utilize multinuclear NMR because the position of the dimethylaminomethyl group relative to the three fluorine atoms and the hydroxyl group creates a unique electronic environment for every proton, carbon, and fluorine nucleus in each isomer. This results in distinct chemical shifts and spin-spin coupling patterns that serve as unambiguous fingerprints.
¹⁹F NMR: The Most Powerful Differentiator
Given the trifluoro-substituted ring, ¹⁹F NMR is the most sensitive and direct method for distinguishing between positional isomers. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly receptive to NMR analysis.[3] Its large chemical shift dispersion (over 800 ppm) minimizes signal overlap, a common challenge in ¹H NMR.[3][4][5][6]
The chemical shift of each fluorine atom is exquisitely sensitive to the electronic effects of its neighboring substituents. Furthermore, through-bond coupling (J-coupling) between different fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and proton nuclei (¹⁹F-¹H) provides definitive connectivity information.[7]
¹H and ¹³C NMR: Complementary Insights
While ¹⁹F NMR is paramount, ¹H and ¹³C NMR provide essential complementary data. The chemical shifts of the remaining aromatic proton(s), the benzylic methylene protons (-CH₂-), and the N-methyl protons (-N(CH₃)₂) are all influenced by their proximity to the electronegative fluorine atoms and the phenolic hydroxyl group.
For example, in 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol , the single aromatic proton is at position 6. In a hypothetical isomer like 6-Dimethylaminomethyl-2,3,4-trifluoro-phenol , the aromatic proton would be at position 5. These different positions relative to the fluorine atoms will result in measurably different chemical shifts and ¹⁹F-¹H coupling constants.
Predicted NMR Data Comparison
To illustrate the expected differences, the table below compares the predicted key NMR signals for two hypothetical isomers.
Single proton (H-6), likely a multiplet due to F coupling.
Single proton (H-5), likely a multiplet due to F coupling.
The electronic environment at position 6 vs. 5 is different, leading to a distinct chemical shift.
¹⁹F Shifts
Three distinct signals for F-3, F-4, and F-5.
Three distinct signals for F-2, F-3, and F-4.
The position relative to the -OH and aminomethyl groups drastically alters the electronic shielding of each fluorine nucleus.
¹⁹F-¹⁹F Coupling
Expect distinct J-coupling constants between F-3/F-4 and F-4/F-5.
Expect distinct J-coupling constants between F-2/F-3 and F-3/F-4.
The magnitude of coupling constants depends on the number of bonds separating the nuclei.
-CH₂- ¹H Shift
Benzylic protons adjacent to the -OH group.
Benzylic protons ortho to a fluorine atom (F-2).
Proximity to the hydroxyl group versus a fluorine atom will cause a significant difference in the chemical shift.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 10-20 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantitation is needed.
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. Use a common fluorine reference standard like CFCl₃ (δ = 0 ppm) or an external standard.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the reference standard (for ¹⁹F).
Caption: Standard workflow for multinuclear NMR analysis.
Infrared (IR) Spectroscopy: Functional Group and Substitution Fingerprinting
IR spectroscopy is a rapid and cost-effective technique that excels at identifying functional groups.[8] While less definitive than NMR for isomer differentiation, it provides valuable confirmatory data, particularly from the "fingerprint region," which is sensitive to the aromatic substitution pattern.
Causality Behind Experimental Choices: The vibrational frequencies of chemical bonds are influenced by the masses of the bonded atoms and the bond strength. The substitution pattern on the aromatic ring affects the electronic distribution and, consequently, the vibrational modes of the ring itself.
Key Differentiating Vibrational Modes:
O-H Stretch (3200-3600 cm⁻¹): All isomers will show a characteristic broad absorption in this region due to the phenolic hydroxyl group, indicative of hydrogen bonding.[9][10][11] Subtle shifts in the peak maximum can occur if the position of the dimethylaminomethyl group facilitates or hinders intramolecular hydrogen bonding with the -OH group.
C-F Stretch (1100-1400 cm⁻¹): Strong, sharp absorptions are expected in this region, confirming the presence of C-F bonds. The exact number and position of these bands may vary slightly between isomers.
Aromatic C-H and C=C Bending (650-1000 cm⁻¹): This fingerprint region is highly diagnostic for the substitution pattern on an aromatic ring. Each positional isomer will have a unique pattern of sharp bands corresponding to the out-of-plane bending vibrations of the remaining C-H bond and the ring itself.
Predicted IR Data Comparison
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Significance for Isomer Differentiation
O-H Stretch (H-bonded)
3200 - 3600 (Broad)
Confirms phenol group. Minor shifts possible based on intramolecular H-bonding.
Aromatic C-H Stretch
~3030
Confirms aromatic ring.
Aliphatic C-H Stretch
2800 - 3000
Confirms -CH₂- and -N(CH₃)₂ groups.
Aromatic C=C Stretch
1500 - 1600
Confirms aromatic ring.
C-F Stretch
1100 - 1400 (Strong, Sharp)
Confirms trifluoro-substitution.
Aromatic Bending (Out-of-Plane)
650 - 1000
Highly Diagnostic. The pattern of bands is unique to the substitution pattern of each isomer.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrumental noise.
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).
Caption: A typical workflow for FTIR-ATR analysis.
Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Clues
Mass spectrometry provides two crucial pieces of information: the exact molecular weight and, through fragmentation, clues about the molecule's structure. While all isomers of Dimethylaminomethyl-trifluoro-phenol will have the same molecular weight (205.18 g/mol ), their fragmentation patterns under ionization can differ.[1][12]
Causality Behind Experimental Choices: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The stability of the resulting fragment ions is dictated by the original molecular structure. Different substituent positions can influence which bonds are most likely to break, leading to different relative abundances of fragment ions in the mass spectrum.[13]
Fragmentation Analysis
Molecular Ion (M⁺): All isomers will exhibit a molecular ion peak at m/z = 205.
Alpha-Cleavage: The most characteristic fragmentation for the aminomethyl group is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). This would result in the loss of a C₇H₄F₃O radical and the formation of a stable dimethylaminomethylene iminium ion at m/z = 58 . This peak is expected to be prominent in all isomers.
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the CH₂ group can lead to a fragment at m/z = 44 (dimethylamine radical cation) or a trifluorohydroxybenzyl cation at m/z = 161 . The relative stability, and thus abundance, of this benzyl cation will depend on the substitution pattern, providing a potential point of differentiation.
Predicted Mass Spectrometry Data
m/z Value
Proposed Fragment
Significance for Isomer Differentiation
205
[M]⁺ (Molecular Ion)
Confirms molecular formula C₉H₁₀F₃NO. Identical for all isomers.
161
[M - N(CH₃)₂]⁺
Represents the trifluorohydroxybenzyl cation. Its relative abundance may vary between isomers.
58
[CH₂N(CH₃)₂]⁺
A major, characteristic fragment from alpha-cleavage. Expected to be a base peak or very abundant in all isomers.
44
[HN(CH₃)₂]⁺
Represents the dimethylamine radical cation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
Ionization: Bombard the sample with a beam of 70 eV electrons in the ion source.
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and their abundance is recorded.
Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
Caption: Simplified workflow for EI-Mass Spectrometry.
Conclusion: A Synthesis of Spectroscopic Evidence
The unambiguous characterization of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol and its positional isomers is not achievable through a single analytical method. True scientific integrity and trustworthiness in results come from a holistic approach that integrates data from multiple, complementary techniques.
NMR spectroscopy , particularly ¹⁹F NMR, serves as the definitive tool for structural elucidation, providing a unique and information-rich fingerprint for each isomer.
IR spectroscopy offers rapid confirmation of the required functional groups and gives crucial clues about the aromatic substitution pattern through its fingerprint region.
Mass spectrometry validates the molecular weight and provides supporting structural evidence through the analysis of fragmentation patterns.
By systematically applying this multi-technique workflow, researchers can confidently differentiate between these critical isomers, ensuring the integrity of their research and the quality of their products. This guide provides the foundational principles and actionable protocols to achieve that certainty.
References
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
Muschket, M., et al. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
UCL Discovery. Infrared Spectroelectrochemical Study of the Oxidation of Substituted Phenols of relevance to the Surface Oxidation of Polystyrene. [Link]
Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Content Type: Publish Comparison Guide & Experimental Methodology.
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with fluorinated Mannich bases. 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS 704884-80-0) is a highly specialized intermediate utilized in the synthesis of advanced pharmacophores[1]. Structurally, it combines a highly electronegative trifluorophenol ring with a basic dimethylaminomethyl group.
Assessing the absolute purity of this compound presents a unique set of challenges. This guide objectively compares High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing self-validating protocols grounded in ICH Q2(R2) and USP <761> standards[2],[3].
The Analytical Challenge: Causality & Chemical Behavior
To design a robust analytical method, we must first understand the molecular behavior of the analyte. Standard analytical methods often fail for this compound due to three distinct mechanisms:
Residual Silanol Interactions (The HPLC Challenge): The dimethylamine group has a pKa of ~9.0. At a neutral pH, it is fully protonated. When analyzed on standard C18 silica columns, the protonated amine undergoes strong secondary ion-exchange interactions with residual silanols on the stationary phase. This causes severe peak tailing, shifting retention times, and inaccurate peak integration.
Retro-Mannich Degradation (The Stability Challenge): As a Mannich base, the compound is susceptible to retro-Mannich cleavage in protic solvents or at elevated temperatures, yielding 3,4,5-trifluorophenol and dimethylamine. An analytical method must be stability-indicating to resolve these degradants.
The Reference Standard Dilemma: Because this is an intermediate, a highly pure Certified Reference Material (CRM) is rarely commercially available. Traditional HPLC-UV relies on a CRM for absolute quantification (Assay % w/w). Without it, HPLC can only provide relative purity (Area %), which often overestimates purity by ignoring chromophore-lacking impurities[4].
Comparative Evaluation of Analytical Techniques
To establish a self-validating control strategy, we must compare the efficacy of orthogonal techniques.
A. HPLC-UV (The Industry Standard for Relative Purity)
Mechanism: Separates based on hydrophobicity and polarity.
Pros: Exceptional sensitivity for trace organic impurities (LOD < 0.01%). High resolution.
Cons: Requires a CRM for absolute quantification. Prone to amine-induced peak tailing unless mobile phase pH is strictly controlled[4].
B. LC-MS (The Impurity Profiler)
Mechanism: Separates via LC, detects via mass-to-charge ratio (m/z).
Pros: Indispensable for identifying the retro-Mannich degradant (3,4,5-trifluorophenol, m/z 148).
Cons: Differential ionization efficiencies between the basic analyte and neutral impurities make absolute quantification impossible without isotopically labeled standards.
C. qNMR (The Absolute Quantifier)
Mechanism: Measures the direct proportionality between the integrated NMR signal area and the number of nuclei in the molecule[5].
Pros: A primary ratio method. It does not require a CRM of the analyte itself [6]. By using a well-characterized internal standard (IS), it provides absolute mass fraction purity. Furthermore, 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol allows for both ¹H and ¹⁹F qNMR , offering a dual-nucleus self-validating check[3].
Cons: Lower sensitivity for trace impurities (<0.1%) compared to HPLC.
Decision tree for selecting purity assessment methods for fluorinated Mannich bases.
Experimental Protocols: Self-Validating Workflows
To ensure data integrity and trustworthiness, the following protocols are designed to be self-validating, addressing the specific chemical liabilities of the analyte.
Protocol A: Stability-Indicating HPLC-UV Method
Causality: To prevent peak tailing of the dimethylaminomethyl group, we use Trifluoroacetic acid (TFA) as an ion-pairing agent. TFA fully protonates the amine and forms a neutral ion pair, allowing it to partition cleanly into the stationary phase.
Column Selection: Use an end-capped C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) to minimize residual silanols.
Mobile Phase:
Solvent A: 0.1% TFA in LC-MS grade Water.
Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes to ensure elution of highly polar degradants (dimethylamine) and the intact analyte.
Detection: UV at 210 nm and 254 nm.
Validation: Evaluate specificity, linearity, and precision per ICH Q2(R2) guidelines[7].
Protocol B: Dual-Nucleus (¹H and ¹⁹F) qNMR Absolute Purity
Causality: qNMR eliminates the need for a CRM. By utilizing both ¹H and ¹⁹F nuclei, the method self-validates: the purity calculated from the proton spectrum must match the purity calculated from the fluorine spectrum.
Internal Standard (IS) Selection:
For ¹H: Maleic acid (NIST traceable, δ ~6.3 ppm).
For ¹⁹F: 2,2,2-Trifluoroethanol (NIST traceable, δ ~ -77 ppm).
Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of anhydrous DMSO-d6. Note: Anhydrous solvent is critical to prevent retro-Mannich hydrolysis.
T1 Relaxation Measurement: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest relaxing nucleus[3].
Acquisition Parameters: Set the relaxation delay (D1) to ≥ 5 × T1 (typically 30-60 seconds). This ensures >99.3% magnetization recovery, preventing signal saturation and ensuring quantitative accuracy[3]. Use a 90° excitation pulse.
Data Processing: Apply exponential line broadening (0.3 Hz), phase manually, and apply a strict baseline correction. Integrate the analyte peaks against the IS peak to calculate the absolute mass fraction.
The following table summarizes the comparative performance metrics of these techniques when applied to 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol, demonstrating why an orthogonal approach is required.
Analytical Parameter
HPLC-UV (Ion-Paired)
LC-MS (ESI+)
¹H / ¹⁹F qNMR
Primary Output
Relative Purity (Area %)
Impurity Identification
Absolute Purity (% w/w)
Reference Standard
Required (CRM)
Required (CRM)
Not Required (Uses IS)
Precision (RSD)
< 0.5%
> 5.0%
< 0.5%
Sensitivity (LOD)
~0.01%
~0.001%
~0.1%
Susceptibility to Tailing
Moderate (Mitigated by TFA)
High
None
Analysis Time
20-30 min
20-30 min
5-15 min
Regulatory Alignment
ICH Q2(R2)
ICH Q2(R2) / M7
USP <761> / ICH Q2(R2)
Conclusion
For the rigorous assessment of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol, no single method suffices. qNMR is the definitive choice for absolute assay determination due to the lack of available CRMs and the compound's favorable fluorine profile[6]. However, qNMR must be paired orthogonally with ion-paired HPLC-UV to ensure trace impurities (below the NMR detection threshold) are appropriately quantified and controlled[4]. This dual-method strategy ensures total compliance with modern regulatory expectations[2].
References
Validation of Analytical Procedures Q2(R2) - ICH
Source: International Council for Harmonisation (ICH)
URL:[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL:[Link]
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR
Source: American Pharmaceutical Review
URL:[Link]
qNMR for Purity Determination in Pharmaceuticals
Source: Reading Scientific Services Ltd (RSSL)
URL:[Link]
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance
Source: PatSnap
URL:[Link]
A Comprehensive Technical Guide to 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol: A Comparative Analysis and Future Outlook
An objective comparison of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol with its structural analogs, supported by experimental data from related compounds. Abstract: The landscape of medicinal chemistry is perpetually dr...
Author: BenchChem Technical Support Team. Date: March 2026
An objective comparison of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol with its structural analogs, supported by experimental data from related compounds.
Abstract:
The landscape of medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds with enhanced therapeutic potential. Within this context, fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability and binding affinity.[1] This guide focuses on 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol, a molecule of considerable interest yet with a notable scarcity of dedicated peer-reviewed literature. To bridge this knowledge gap, we present a comprehensive analysis that infers its potential synthetic routes, physicochemical properties, and biological activities. This is achieved through a rigorous comparative study of its core structural motifs: the non-fluorinated parent compound, 2-((Dimethylamino)methyl)phenol, and other biologically active trifluoromethyl-containing phenols. By synthesizing data from these analogs, we provide a predictive framework and detailed experimental protocols to guide future research and development for scientists and drug development professionals.
Proposed Synthesis and Physicochemical Profile
The most probable and efficient route for synthesizing 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is the Mannich reaction. This well-established, one-pot, three-component condensation is ideal for aminomethylation of acidic protons, in this case, the proton ortho to the hydroxyl group of 3,4,5-trifluorophenol.[2] The reaction involves an electrophilic addition of an iminium ion (formed from dimethylamine and formaldehyde) to the electron-rich phenol ring.
Proposed Synthetic Workflow
The synthesis would proceed by reacting 3,4,5-trifluorophenol with dimethylamine and formaldehyde. The choice of paraformaldehyde over aqueous formalin is often preferred to minimize water in the reaction system, which can improve mass transfer and reduce energy consumption during workup.[3]
Navigating the Disposal of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and di...
Author: BenchChem Technical Support Team. Date: March 2026
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol, a halogenated phenolic compound. Adherence to these procedures is paramount for regulatory compliance, environmental protection, and the safety of all laboratory personnel.
The disposal of any chemical waste is strictly regulated to ensure the "cradle-to-grave" management of hazardous materials. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the foundational framework for hazardous waste management.[1] It is crucial to recognize that state and local regulations may be more stringent than federal guidelines.[2] Therefore, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Core Principles of Chemical Waste Disposal
The foundation of safe chemical disposal lies in the accurate characterization of the waste. A material is generally classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] Given the structure of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol—a halogenated phenol—it is prudent to handle it as a hazardous waste until a formal hazard determination is completed.
Halogenated organic compounds, particularly those containing fluorine, require special consideration due to their potential for environmental persistence and the formation of toxic byproducts upon improper disposal.[3][4] Phenolic compounds, in general, are also recognized as hazardous waste.[3][5]
Step-by-Step Disposal Protocol for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
The following protocol outlines the essential steps for the safe and compliant disposal of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol and materials contaminated with it.
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste is the first and most critical step to prevent dangerous reactions and ensure appropriate disposal pathways.[6]
Initial Assessment: Based on its chemical structure (a trifluorinated phenol with a dimethylaminomethyl group), 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol should be presumed to be toxic and potentially corrosive.
Segregation: This compound falls into the category of halogenated organic waste .[4][7] It must be collected in a dedicated waste container separate from non-halogenated solvents and other waste streams like acids, bases, or oxidizers.[6]
Step 2: Container Selection and Labeling
The integrity and clear identification of waste containers are fundamental to safe waste management.
Container Compatibility: Use a container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass bottles are generally suitable.[6] Ensure the container is in good condition with a tightly sealing cap.[7]
Labeling: All waste containers must be accurately and clearly labeled.[6] The label should include:
The words "Hazardous Waste"
The full chemical name: "2-Dimethylaminomethyl-3,4,5-trifluoro-phenol"
The approximate concentration and quantity of the waste
The date the waste was first added to the container
The name of the principal investigator or laboratory contact
Step 3: Waste Accumulation and Storage
Safe storage of hazardous waste within the laboratory is a key aspect of preventing spills and exposures.
Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.
Container Management: Keep the waste container closed at all times except when adding waste.[6][7] Do not overfill containers; leave at least 10% headspace to allow for expansion.[6]
Step 4: Disposal of Contaminated Materials
Any materials that come into contact with 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol must be disposed of as hazardous waste.
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and absorbent materials used for spills should be collected in a separate, clearly labeled solid hazardous waste container.
Sharps: Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container for hazardous chemical waste.
Step 5: Arranging for Waste Pickup
Hazardous waste must be disposed of through your institution's licensed hazardous waste management program.
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory's SAA.
Documentation: Ensure all required paperwork, such as a hazardous waste tag or manifest, is completed accurately and accompanies the waste container.
// Nodes
start [label="Start: Generation of\n2-Dimethylaminomethyl-3,4,5-trifluoro-phenol Waste", fillcolor="#F1F3F4", fontcolor="#202124"];
characterize [label="Characterize Waste:\nHalogenated Phenolic Compound", fillcolor="#FBBC05", fontcolor="#202124"];
segregate [label="Segregate as\nHalogenated Organic Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"];
container [label="Select Compatible Container\n(e.g., HDPE, Glass)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
label [label="Label Container Correctly:\n'Hazardous Waste', Full Chemical Name, Date, etc.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
store [label="Store in Designated Satellite\nAccumulation Area (SAA)\nwith Secondary Containment", fillcolor="#4285F4", fontcolor="#FFFFFF"];
contaminated_materials [label="Dispose of Contaminated Materials\n(PPE, glassware) as\nSolid Halogenated Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"];
pickup [label="Arrange for Waste Pickup\nthrough Institutional EHS", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End: Compliant Disposal", fillcolor="#F1F3F4", fontcolor="#202124"];
Navigating the Safe Handling of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol: A Guide for Laboratory Professionals
For Immediate Reference: In case of exposure, scroll to the Emergency Procedures section. Understanding the Hazard: A Proactive Approach to Safety Substituted phenols as a class of compounds warrant careful handling due...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Reference: In case of exposure, scroll to the Emergency Procedures section.
Understanding the Hazard: A Proactive Approach to Safety
Substituted phenols as a class of compounds warrant careful handling due to their potential health hazards. Based on data from similar chemical structures, 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol should be treated as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also likely to cause skin and eye irritation, and potentially severe burns.[3][4][5] The trifluoro- substitution may also introduce additional toxicological properties that are not yet fully characterized. Therefore, a conservative approach to personal protection and handling is paramount.
The primary routes of exposure are dermal contact, inhalation, and ingestion. Phenols can be absorbed through the skin, and this exposure may not always be immediately painful.[6] Systemic effects can occur following significant exposure.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol. The following table summarizes the recommended PPE for various laboratory operations.
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended for enhanced protection.[3][7]
Prevents skin contact, which can lead to irritation, burns, and systemic absorption.[8]
Protects against splashes and vapors that can cause serious eye damage.[8]
Body Protection
A fully buttoned lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat when there is a risk of splashing.[3][7]
Protects against accidental spills and contamination of personal clothing.[8]
Respiratory Protection
Work should be conducted in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[3][7][9]
Minimizes the inhalation of potentially harmful vapors.[8]
Glove Selection: The choice of glove material is critical. While nitrile gloves offer good general resistance, for prolonged contact or work with concentrated solutions, consider more robust options like neoprene or butyl rubber.[6][7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[10] It is crucial to remember that no glove material offers indefinite protection.[11]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential to minimize the risk of exposure.
Preparation
Designated Area: All handling of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9]
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][6]
Spill Kit: A chemical spill kit containing an inert absorbent material (e.g., sand, vermiculite) should be readily available.[3][8] Do not use combustible materials like sawdust.[8]
Donning PPE: Put on all required PPE before handling the chemical.[3]
Handling
Avoid Contact: At all times, avoid contact with skin, eyes, and clothing.[3]
Dispensing: When weighing or transferring the solid compound, do so in a manner that minimizes dust generation. If making a solution, add the compound to the solvent slowly to prevent splashing.[3]
Container Management: Keep the container tightly closed when not in use.[3][4]
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal is a critical final step in the safe handling of this compound.
Waste Collection: Designate a specific, clearly labeled, and sealed container for the collection of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol waste.[8]
No Drain Disposal: Do not dispose of this chemical down the drain or in the regular trash.[8][12]
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[8]
Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]
Professional Disposal: All waste must be handled in accordance with local, state, and federal regulations.[13] Contact your institution's environmental health and safety (EHS) department for guidance on proper disposal procedures.[12]
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an emergency, prompt and correct action is crucial.
Personal Exposure
Skin Contact: Immediately remove all contaminated clothing, including shoes and jewelry.[9] Wipe the affected area with a cloth soaked in polyethylene glycol (PEG 300 or 400) if available, as this is often recommended for phenol exposure.[6] If PEG is not available, immediately flush the skin with copious amounts of water for at least 15 minutes.[3][9] Seek immediate medical attention.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3][6]
Inhalation: Remove the individual to fresh air.[4][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
Ingestion: Do NOT induce vomiting.[4][6] If the person is conscious and able to swallow, give them 1-2 glasses of water to drink.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Spill Management
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[8] Collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[8] Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[8]
Large Spills: In the event of a large spill, evacuate the immediate area and alert others.[8] Contact your institution's EHS department immediately.[12] Do not attempt to clean up a large spill without proper training and equipment.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
References
Monash University. (2023, June). Phenol - OHS Information Sheet. Health Safety & Wellbeing. [Link]
Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]